Product packaging for 2-Fluoro-3-methylpyridine-4-boronic acid(Cat. No.:CAS No. 1451391-34-6)

2-Fluoro-3-methylpyridine-4-boronic acid

Cat. No.: B1403563
CAS No.: 1451391-34-6
M. Wt: 154.94 g/mol
InChI Key: IEDPJNGZUBIPCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylpyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BFNO2 B1403563 2-Fluoro-3-methylpyridine-4-boronic acid CAS No. 1451391-34-6

Properties

IUPAC Name

(2-fluoro-3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDPJNGZUBIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-4-boronic Acid: Properties, Reactivity, and Applications in Modern Synthesis

In the landscape of modern medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile, well-characterized building blocks. This compound (CAS: 1451391-34-6) and its isomers represent a class of highly valuable synthetic intermediates, strategically designed to impart desirable characteristics to target molecules.[1] This guide offers a comprehensive technical overview of this compound class, focusing on its chemical properties, core reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

The utility of this scaffold arises from the synergistic combination of its three key components:

  • The Pyridine Core: A fundamental heterocyclic motif prevalent in pharmaceuticals, providing a basic nitrogen atom for hydrogen bonding interactions and metabolic stability.

  • The Fluorine Substituent: The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties. It often enhances metabolic stability by blocking sites of oxidation, increases binding affinity through favorable electrostatic interactions, and modulates the pKa of the pyridine ring.[2][3]

  • The Boronic Acid Group: A uniquely versatile functional group, renowned for its central role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the efficient construction of carbon-carbon bonds, forming the biaryl and heteroaryl structures that are the cornerstones of many modern drugs.[4][5]

This document provides field-proven insights into leveraging this compound, explaining not just the protocols but the underlying chemical principles that govern its synthesis and application.

Physicochemical Properties and Characterization

While detailed experimental data for the specific isomer this compound is sparse in the public domain, its properties can be reliably inferred from its structure and data available for its close isomers.

PropertyThis compoundNotes and Comparative Data
Molecular Formula C₆H₇BFNO₂Consistent across isomers with one fluoro and one methyl group.
Molecular Weight 154.93 g/mol Consistent across isomers.
CAS Number 1451391-34-6This is the unique identifier for this specific isomer.[1]
Physical Form SolidBoronic acids are typically crystalline solids at room temperature.
pKa Not ReportedThe presence of an electron-withdrawing fluorine atom generally increases the acidity (lowers the pKa) of arylboronic acids compared to their non-fluorinated analogs.[3]
Stability Moisture SensitiveLike many boronic acids, it is prone to dehydration to form a cyclic trimer anhydride known as a boroxine. Storage under dry, inert conditions is crucial.
Solubility Sparingly soluble in waterA water solubility of 2.5% has been reported for the related 2-Fluoropyridine-5-boronic acid.[6] Generally soluble in organic solvents like dioxane, THF, and DMF, especially upon heating.

Characterization: Standard analytical techniques are used to confirm the identity and purity of this compound.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides definitive structural information. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[3]

  • LC-MS: Used to confirm molecular weight and assess purity.

Synthesis Strategies: A Focus on Halogen-Metal Exchange

The most prevalent and reliable method for synthesizing pyridine boronic acids is through a halogen-metal exchange reaction on a corresponding halopyridine, followed by quenching with a borate ester. This pathway offers a high degree of regiochemical control.

G A 4-Bromo-2-fluoro-3-methylpyridine (Starting Material) B Lithiation (n-BuLi, THF, -78 °C) A->B Step 1 C Lithiated Pyridine Intermediate B->C D Borylation (Triisopropyl borate) C->D Step 2 E Boronate Ester Intermediate D->E F Acidic Workup (e.g., HCl) E->F Step 3 G This compound (Final Product) F->G Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal G cluster_0 Discovery Phase cluster_1 Optimization & Development A Building Block Synthesis (e.g., 2-Fluoro-3-methyl- pyridine-4-boronic acid) B Library Synthesis (Suzuki Coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E Hit-to-Lead F Preclinical Studies E->F G Clinical Trials F->G

References

An In-depth Technical Guide to the Characterization of 2-Fluoro-3-methylpyridin-4-ylboronic Acid (CAS Number 1451391-34-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of 2-fluoro-3-methylpyridin-4-ylboronic acid, a valuable building block in contemporary drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the rationale behind the analytical choices and their implications in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

Chemical Identity:

ParameterValue
CAS Number 1451391-34-6
IUPAC Name (2-Fluoro-3-methylpyridin-4-yl)boronic acid
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.94 g/mol
Canonical SMILES CC1=C(B(O)O)C=CN=C1F

2-Fluoro-3-methylpyridin-4-ylboronic acid belongs to the class of pyridylboronic acids, which are instrumental in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of a fluorine atom can significantly influence the compound's physicochemical properties, including its acidity and metabolic stability, making it an attractive moiety in medicinal chemistry.[3]

Section 2: Synthesis and Purification

The synthesis of 2-fluoro-3-methylpyridin-4-ylboronic acid typically involves a lithium-halogen exchange reaction from a corresponding bromopyridine precursor, followed by quenching with a borate ester and subsequent hydrolysis. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylpyridin-4-ylboronic Acid

Materials:

  • 4-Bromo-2-fluoro-3-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 4-bromo-2-fluoro-3-methylpyridine (1.0 equivalent) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) to afford 2-fluoro-3-methylpyridin-4-ylboronic acid as a white to off-white solid.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive with atmospheric oxygen and moisture.

  • Low Temperature: The low temperature of -78 °C is necessary to control the reactivity of the n-BuLi and prevent side reactions, such as the decomposition of the lithiated intermediate.

  • Acidic Work-up: The acidic hydrolysis step is essential to convert the borate ester intermediate into the desired boronic acid.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-bromo-2-fluoro-3-methylpyridine in anhydrous THF Start->Dissolve Cool_Lithiation Cool to -78 °C and add n-BuLi Dissolve->Cool_Lithiation Borylation Add Triisopropyl borate at -78 °C Cool_Lithiation->Borylation Warm_Stir Warm to RT and stir overnight Borylation->Warm_Stir Hydrolysis Acidic work-up with 1 M HCl Warm_Stir->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Purification Purify by recrystallization Extraction->Purification End Final Product Purification->End

Caption: Synthetic workflow for 2-fluoro-3-methylpyridin-4-ylboronic acid.

Section 3: Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-fluoro-3-methylpyridin-4-ylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HPyridine H
~7.5d1HPyridine H
~2.3s3H-CH₃
~5.5 (broad)s2H-B(OH)₂

Note: The provided ¹H NMR spectrum is based on publicly available data for CAS 1451391-34-6.[4] Chemical shifts are approximate and can vary based on solvent and concentration.

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~160 (d)C-F
~150C-B
~145Pyridine CH
~125Pyridine CH
~120Pyridine C-CH₃
~15-CH₃

Note: ¹³C NMR data is predicted based on the structure and typical values for similar compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F and ¹¹B NMR (Optional but Recommended): If available, these nuclei-specific experiments provide direct evidence for the presence and chemical environment of the fluorine and boron atoms, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

TechniqueExpected [M+H]⁺ (m/z)
Electrospray Ionization (ESI-MS)156.06

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Mass Detection: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

Expected IR Data:

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (from B(OH)₂)
~1600C=C and C=N stretching (pyridine ring)
~1350B-O stretch
~1100C-F stretch

Note: IR data is predicted. The broad O-H stretch is a characteristic feature of boronic acids.[5]

Section 4: Application in Suzuki-Miyaura Cross-Coupling

A primary application of pyridylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, a cornerstone of modern pharmaceutical synthesis.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoro-3-methylpyridin-4-ylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide, 2-fluoro-3-methylpyridin-4-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L2 OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Ar-X Ar-X Ar-X->OxAdd Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Biological Relevance and Hypothetical Target Pathway

Boronic acids are a privileged structural motif in medicinal chemistry, known for their ability to act as inhibitors of various enzymes, particularly serine proteases.[6][7][8] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.[9][10][11]

Hypothetical Target: Prostate-Specific Antigen (PSA)

For the purpose of this guide, we will hypothesize that 2-fluoro-3-methylpyridin-4-ylboronic acid is an inhibitor of Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer.

Mechanism of Inhibition:

The boronic acid moiety of the compound can interact with the catalytic triad (Ser-His-Asp) in the active site of PSA. The boron atom is attacked by the hydroxyl group of the serine residue, forming a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis. This stable complex effectively inhibits the enzymatic activity of PSA.

Diagram of Hypothetical PSA Inhibition Pathway:

G cluster_pathway Hypothetical PSA Inhibition Pathway PSA Prostate-Specific Antigen (PSA) (Active Serine Protease) Cleavage Substrate Cleavage PSA->Cleavage Inhibition Inhibition PSA->Inhibition Substrate Protein Substrate Substrate->Cleavage Cell_Effects Downstream Cellular Effects (e.g., ECM degradation, Growth Factor Activation) Cleavage->Cell_Effects Inhibitor 2-Fluoro-3-methylpyridin-4-ylboronic acid (CAS 1451391-34-6) Inhibitor->Inhibition Inactive_Complex Inactive PSA-Inhibitor Complex Inhibition->Inactive_Complex

Caption: Hypothetical inhibition of PSA by 2-fluoro-3-methylpyridin-4-ylboronic acid.

References

A Technical Guide to the Stability and Storage of 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-3-methylpyridine-4-boronic acid is a vital heterocyclic building block in medicinal chemistry and drug development, prized for its role in forming carbon-carbon bonds through cross-coupling reactions. However, like many of its class, its utility is intrinsically linked to its chemical integrity, which is challenged by inherent instability. Boronic acids, particularly those on heterocyclic scaffolds, are susceptible to degradation pathways that can compromise sample purity, reaction yield, and experimental reproducibility. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for its stability assessment to ensure its optimal performance in a research and development setting.

The Chemical Nature and Inherent Instability of Heterocyclic Boronic Acids

Understanding the stability of this compound begins with its fundamental chemical properties. The boronic acid moiety, -B(OH)₂, is an electron-deficient Lewis acid, making it reactive and susceptible to several degradation pathways. For heteroaromatic boronic acids, these instabilities can be particularly pronounced.[1] The primary mechanisms of degradation are dehydration, oxidation, and protodeboronation, which directly impact the compound's purity and reactivity over time.[2][3]

Primary Degradation Pathways

There are three principal routes through which this compound can degrade. Each pathway is driven by specific environmental factors and results in distinct chemical transformations.

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration, where three molecules condense to form a stable six-membered cyclic trimeric anhydride known as a boroxine.[3][4] This process, which releases three molecules of water, is a reversible equilibrium.[5][6] In a dry environment, the equilibrium favors the boroxine form, while the presence of moisture will hydrolyze the boroxine back to the parent boronic acid.[6][7] While often considered an impurity, the boroxine can be a significant component of the solid material, affecting its stoichiometry in reactions.[7]

  • Oxidation: The carbon-boron bond is susceptible to cleavage by oxidation.[2][8] This process, often facilitated by atmospheric oxygen or other oxidizing agents, converts the boronic acid into the corresponding alcohol (2-Fluoro-3-methylpyridin-4-ol) and boric acid.[9] This is an irreversible degradation pathway that leads to a permanent loss of the desired starting material. Storing the compound under an inert atmosphere is a key strategy to prevent this oxidative decay.[2]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding the parent heterocycle (2-Fluoro-3-methylpyridine).[2][3] Protodeboronation can be catalyzed by acidic or basic conditions and is often accelerated by heat and the presence of moisture.[1][2] This degradation is a critical concern during both storage and chemical reactions, particularly in aqueous basic conditions common to cross-coupling protocols.[1][10]

Degradation_Pathways cluster_dehydration Dehydration cluster_oxidation Oxidation cluster_protodeboronation Protodeboronation BA This compound Boroxine Corresponding Boroxine (+ 3 H₂O) BA->Boroxine + Heat - H₂O Alcohol 2-Fluoro-3-methylpyridin-4-ol (+ Boric Acid) BA->Alcohol + O₂ Parent 2-Fluoro-3-methylpyridine BA->Parent + H⁺ / OH⁻ + Heat Boroxine->BA + H₂O

Caption: Primary degradation pathways for this compound.

Critical Factors Governing Stability

The rate and extent of degradation are directly influenced by environmental conditions. Meticulous control over these factors is paramount for preserving the compound's integrity from procurement to application.

FactorImpact on StabilityCausality and Mitigation Strategy
Temperature High temperatures accelerate all degradation pathways.Causality: Provides the activation energy for degradation reactions like protodeboronation and dehydration.[3] Mitigation: Store at reduced temperatures (refrigerated or frozen) to minimize thermal decomposition.[2][3]
Moisture/Humidity Promotes hydrolysis and protodeboronation.Causality: Water is a reactant in the hydrolysis of boroxines back to boronic acids and can facilitate protodeboronation.[2][7] Many boronic acids are hygroscopic.[11] Mitigation: Store in a tightly sealed container in a dry environment, preferably in a desiccator or with desiccant packs.[12][13]
Atmosphere (Oxygen) Oxygen is a direct reactant in oxidative degradation.Causality: The electron-deficient boron center is susceptible to attack by atmospheric oxygen, leading to irreversible C-B bond cleavage.[8][9] Mitigation: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.[2][11]
pH Acidic or basic conditions can catalyze protodeboronation.Causality: Both acids and bases can accelerate the cleavage of the C-B bond.[2] While generally more stable at neutral pH, this is a key consideration for solution-state stability. Mitigation: For solutions, use anhydrous, neutral solvents and buffer systems only when necessary for immediate use.

Best Practices for Storage and Handling

Adherence to rigorous storage and handling protocols is the most effective strategy for ensuring the long-term viability of this compound.

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[2][14]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][15]

  • Handling: Minimize the generation of dust. Keep containers tightly sealed when not in use to prevent exposure to air and moisture.[11][14]

Recommended Storage Conditions

The optimal storage conditions depend on the intended duration and the physical form of the compound.

FormConditionTemperatureAtmosphereRecommended DurationKey Considerations
Solid Long-Term -20°CInert (Nitrogen/Argon)> 1 yearStore in a tightly sealed container inside a desiccator.[2][3][16]
Solid Short-Term / Working 2-8°CInert (Nitrogen/Argon)Weeks to MonthsIdeal for frequently used material to avoid temperature cycling. Keep tightly sealed.[2][3]
In Solution Long-Term -80°CInert (Nitrogen/Argon)Up to 6 months[2]Use anhydrous solvents. Aliquot into single-use portions to avoid freeze-thaw cycles.[3]
In Solution Short-Term -20°CInert (Nitrogen/Argon)Up to 1 month[2]Prone to faster degradation than solid form. Prepare solutions fresh whenever possible.

Protocols for Stability Evaluation

Verifying the purity and stability of this compound is a critical quality control step. This requires the use of stability-indicating analytical methods that can separate the intact compound from its potential degradation products.

Stability_Workflow cluster_prep Setup cluster_stress Exposure cluster_analysis Analysis start Obtain Initial Sample (T=0) prep Prepare Samples for Stress Conditions start->prep stress Expose to Conditions (e.g., Ambient, 40°C/75% RH, Light) prep->stress sampling Sample at Predetermined Time Points (e.g., Day 1, 7, 14, 30) stress->sampling measurement Analyze by Stability-Indicating Method (e.g., HPLC, NMR) sampling->measurement data Quantify Remaining Parent Compound (%) measurement->data end Determine Degradation Profile data->end

Caption: General experimental workflow for a stability assessment study.

Protocol: Real-Time Benchtop Stability Assessment (Solid State)

This protocol evaluates the stability of the solid compound under typical ambient laboratory conditions.[3]

Methodology:

  • Initial Analysis (T=0): Immediately upon receipt, take an initial sample of the boronic acid. Dissolve a precisely weighed amount in a suitable solvent (e.g., acetonitrile/water or DMSO) and analyze using a validated HPLC method to determine its initial purity.

  • Sample Preparation: Place a known quantity (e.g., 200 mg) of the boronic acid in a loosely capped clear glass vial to allow exposure to ambient air and light.

  • Time Points: Store the vial on a laboratory bench. At designated intervals (e.g., Day 0, 7, 14, 30, and 60), collect a small, accurately weighed aliquot from the vial.

  • HPLC Analysis: Prepare and analyze the sample from each time point using the same HPLC method established at T=0.

  • Data Analysis: Calculate the purity of the boronic acid at each time point relative to the initial T=0 sample. Plot the percentage of remaining boronic acid against time to establish a degradation curve.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[3] The compound is subjected to stress conditions harsher than those used for accelerated stability testing.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hProtodeboronation
Basic Hydrolysis 0.1 M NaOH at 60°C for 24hProtodeboronation
Oxidative Degradation 3% H₂O₂ at room temperature for 24hOxidation
Thermal Degradation Solid sample at 80°C for 48hDehydration, Protodeboronation
Photolytic Degradation Solution or solid exposed to high-intensity UV/Vis light (ICH Q1B guidelines)Various

Methodology:

  • Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

  • For each stress condition, add the specified reagent (e.g., HCl, NaOH, H₂O₂) or apply the condition (e.g., heat, light). Include a control sample stored under normal conditions.

  • After the designated time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV/MS. Compare the chromatograms to identify new peaks corresponding to degradation products and determine the loss of the parent compound.

Advanced Strategies for Stability Enhancement

For particularly unstable boronic acids, including many 2-heterocyclic derivatives, derivatization into a more robust form is a common and effective strategy.[1]

  • Boronic Esters: Conversion to boronic esters, such as the pinacol ester, can protect the boronic acid moiety from degradation.[17] However, these esters can still be susceptible to hydrolysis.[18]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids that can be easily handled and stored long-term with no degradation.[1] They are designed for "slow release," hydrolyzing in situ under specific reaction conditions to liberate the active boronic acid, thereby bypassing issues of instability during storage and reaction setup.[1][10] For a compound like this compound, using its MIDA boronate equivalent could be a superior strategy in demanding synthetic applications.

Conclusion

The chemical integrity of this compound is not static; it is a dynamic state governed by its environment. A comprehensive understanding of its inherent degradation pathways—dehydration, oxidation, and protodeboronation—is fundamental to its effective use. By implementing the rigorous storage and handling protocols detailed in this guide, including storage at low temperatures under an inert atmosphere and protection from moisture, researchers can significantly mitigate degradation risks. Furthermore, employing stability-indicating analytical methods and considering advanced stabilization strategies like MIDA boronates will ensure that this valuable reagent performs with the purity, reliability, and reproducibility required for advancing scientific discovery and drug development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Fluoro-3-methylpyridine-4-boronic acid is a key heterocyclic building block in modern synthetic chemistry, particularly valued in drug discovery and materials science for its utility in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—featuring a fluorine atom, a methyl group, and a boronic acid moiety on a pyridine scaffold—imparts specific reactivity and structural characteristics. Accurate and unambiguous structural confirmation is paramount for its effective use. This guide provides a comprehensive analysis of the essential spectroscopic data required to verify the identity, purity, and structural integrity of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations essential for researchers in the field.

Molecular Structure and Properties

This compound (molecular formula: C₆H₇BFNO₂) is a substituted pyridinylboronic acid with a molecular weight of approximately 154.94 g/mol .[1] The spatial arrangement of its functional groups dictates its spectroscopic signature. For clarity in subsequent sections, the atoms are numbered as shown below.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides definitive evidence for the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it slows the exchange of the acidic B(OH)₂ protons, making them more readily observable.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30), a 30° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 or more scans to achieve an adequate signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing a Weigh Compound (5-10 mg) b Add Deuterated Solvent (~0.6 mL DMSO-d6) a->b c Vortex to Dissolve b->c d Tune & Match Probe c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Integrate & Calibrate h->i

Figure 2: Standardized workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Table 1: Typical ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-6
~7.50d1HH-5
~8.10 (very broad)br s2HB(OH)₂
~2.40s3H-CH₃

Interpretation:

  • H-6 Proton (δ ~8.25): The signal furthest downfield is assigned to the proton at the C-6 position. Its significant deshielding is a direct consequence of the anisotropic effect and electron-withdrawing nature of the adjacent ring nitrogen atom. It appears as a doublet due to coupling with the adjacent H-5 proton.

  • H-5 Proton (δ ~7.50): This proton at C-5 is upfield relative to H-6 and also appears as a doublet from coupling to H-6.

  • Boronic Acid Protons (δ ~8.10): The two hydroxyl protons of the boronic acid group typically appear as a very broad singlet. The chemical shift is highly variable and depends on concentration, temperature, and residual water in the solvent. This peak will readily exchange with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O, which is a definitive confirmatory test.

  • Methyl Protons (δ ~2.40): The three protons of the methyl group at C-3 give rise to a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling is a key diagnostic feature.

Table 2: Typical ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)¹J(C-F) (Hz)Assignment
~162.0 (d)~240C-2
~150.0-C-6
~140.0-C-5
~130.0 (broad)-C-4
~125.0 (d)~15C-3
~15.0--CH₃

Interpretation:

  • C-2 Carbon (δ ~162.0): This carbon, directly bonded to the highly electronegative fluorine atom, is the most deshielded carbon in the ring. It appears as a large doublet due to a strong one-bond coupling (¹J) with the ¹⁹F nucleus, typically around 240 Hz. This large coupling constant is unambiguous proof of a direct C-F bond.

  • C-6 and C-5 Carbons (δ ~150.0, ~140.0): These are standard aromatic carbons. C-6 is typically further downfield due to its proximity to the nitrogen.

  • C-4 Carbon (δ ~130.0): The carbon bearing the boronic acid group often appears as a broad signal. This broadening is caused by quadrupolar relaxation from the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes are quadrupolar). In some cases, this signal may be difficult to resolve clearly.

  • C-3 Carbon (δ ~125.0): This carbon, adjacent to the C-F bond, exhibits a smaller two-bond C-F coupling (²J), appearing as a smaller doublet.

  • Methyl Carbon (δ ~15.0): The methyl carbon signal appears in the expected aliphatic region. A small three-bond coupling to fluorine (³J(C-F)) may sometimes be resolved.

A study on the closely related isomer, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, provides strong comparative data for these assignments, showing similar effects of the fluorine and boronic acid groups on the pyridine ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Broad, StrongO-H stretch (boronic acid)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₃)
1600 - 1450StrongC=C and C=N ring stretching
~1350StrongB-O stretch
1250 - 1150StrongC-F stretch

Interpretation:

The IR spectrum of this compound is characterized by several key features:

  • O-H Stretch (3500-3200 cm⁻¹): A very prominent, broad absorption in this region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid. Its breadth is due to the varying degrees of hydrogen bonding in the solid state.

  • Aromatic and Aliphatic C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the C-H bonds on the pyridine ring, while those just below 3000 cm⁻¹ are from the methyl group.[3]

  • Ring Vibrations (1600-1450 cm⁻¹): A series of sharp, strong bands in this "fingerprint" region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.

  • B-O Stretch (~1350 cm⁻¹): A strong, often sharp, absorption around 1350 cm⁻¹ is characteristic of the boron-oxygen single bond stretch and is a key diagnostic for the presence of the boronic acid functional group.

  • C-F Stretch (1250-1150 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond stretch.[4]

Expert Insight: Boronic acids have a tendency to dehydrate, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. This process would lead to a significant reduction or disappearance of the broad O-H band and the appearance of a strong B-O-B stretching band around 1350-1400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Data is acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Spectra are acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to provide comprehensive data.

Table 4: High-Resolution Mass Spectrometry Data

Ion ModeCalculated m/z (C₆H₈BFNO₂⁺)Observed m/zAssignment
ESI+156.0626~156.0625[M+H]⁺

Interpretation:

  • Molecular Ion: The primary goal of MS is to confirm the molecular weight. The exact mass of the protonated molecule [M+H]⁺ is calculated to be 156.0626 Da. Observing a peak at or very near this m/z value (typically within 5 ppm error) in a high-resolution mass spectrum provides strong confirmation of the elemental composition C₆H₇BFNO₂.

  • Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). In high-resolution spectra, the molecular ion peak will be accompanied by a smaller peak at one mass unit lower, corresponding to the ¹⁰B isotopologue, in the expected ~1:4 ratio. This isotopic signature is a definitive indicator of a boron-containing compound.

  • Fragmentation: Common fragmentation pathways in ESI-MS for boronic acids include the neutral loss of water (H₂O) from the [M+H]⁺ ion.

Conclusion

The unambiguous structural characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the pyridine ring and its substituents, with C-F coupling serving as a critical diagnostic tool. IR spectroscopy provides definitive evidence for the key functional groups, particularly the boronic acid O-H and B-O stretches. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these analytical methods provide a robust and self-validating system for confirming the identity and ensuring the quality of this important synthetic building block.

References

An In-Depth Technical Guide to the Purity Analysis of 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-methylpyridine-4-boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction success, influencing yield, impurity profiles of the final product, and overall process reproducibility. This guide provides a comprehensive framework for the purity analysis of this compound, addressing the unique challenges posed by organoboron compounds.[3][4] We will explore an orthogonal analytical strategy that combines chromatographic separation, spectroscopic elucidation, and other complementary techniques. The methodologies are presented with a focus on the underlying scientific rationale, empowering researchers and drug development professionals to design and execute robust, self-validating analytical protocols.

The Analytical Imperative: Understanding the Analyte and Its Impurities

The chemical nature of this compound—possessing a Lewis acidic boron center, a pyridine ring, and susceptibility to environmental factors—presents distinct analytical challenges.[4][5] A successful purity assessment hinges on a foundational understanding of not just the target molecule, but also its likely contaminants.

The Challenge of Boronic Acid Stability

Boronic acids are notoriously prone to several transformation pathways that can complicate analysis and compromise sample integrity:

  • Dehydration to Boroxines: The most common inherent impurity is the corresponding cyclic trimer anhydride, known as a boroxine. This dehydration is a reversible equilibrium, heavily influenced by the presence of water. From an analytical perspective, the boroxine may be observed as a distinct species in chromatographic analyses, complicating the accurate quantification of the monomeric acid.

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage, particularly under acidic or basic conditions, replacing the boronic acid moiety with a hydrogen atom.[6] This degradation leads to the formation of 2-fluoro-3-methylpyridine, a critical impurity to monitor.

  • Oxidation: While generally stable, the C-B bond can be oxidized, leading to various degradation byproducts.

Profiling Potential Impurities

A comprehensive purity analysis must account for impurities originating from the synthetic route and subsequent degradation. The choice of analytical techniques must be guided by the need to detect and quantify these varied species.

Impurity Class Specific Example(s) Typical Origin Significance
Inherent Related Substances Boroxine (cyclic trimer)Reversible dehydration of the boronic acidCan interfere with quantification; indicates low water content.
Degradation Products 2-Fluoro-3-methylpyridineProtodeboronation (cleavage of C-B bond)A key stability-indicating impurity.[6]
Process-Related Impurities Unreacted starting materials, residual reagents (e.g., n-BuLi, borate esters)SynthesisCan impact downstream reaction performance.[7][8]
Inorganic Boron Species Boric Acid (B(OH)₃)Hydrolysis of borate esters or side reactionsA common impurity in boronic acid preparations.[9]
Residual Metal Catalysts Palladium (if synthesized via coupling)SynthesisMust be controlled to low ppm levels in pharmaceutical intermediates.
Residual Solvents THF, Diethyl Ether, HeptaneSynthesis and work-upControlled according to ICH guidelines.
Water Content Water (H₂O)Environmental exposure, work-upInfluences the boronic acid/boroxine equilibrium.

An Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete purity profile. We advocate for an orthogonal strategy, where multiple methods based on different chemical and physical principles are employed to build a comprehensive and trustworthy assessment of the material's quality.

G cluster_0 Bulk Sample: this compound cluster_1 Primary Analysis (Quantification & Identification) cluster_2 Structural & Compositional Analysis cluster_3 Specific Contaminant Analysis cluster_4 Final Assessment Sample Initial Sample HPLC HPLC / UPLC-UV (Purity, Related Substances) Sample->HPLC Primary Assay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) (Identity, Stoichiometry) Sample->NMR Identity Confirmation EA Elemental Analysis (CHN) (Empirical Formula) Sample->EA KF Karl Fischer Titration (Water Content) Sample->KF ICPMS ICP-MS / OES (Residual Metals, Total Boron) Sample->ICPMS GCMS GC-MS (Residual Solvents) Sample->GCMS LCMS LC-MS (Impurity ID, Trace Analysis) HPLC->LCMS For ID of unknowns Report Certificate of Analysis (Purity Assignment) HPLC->Report Data Integration LCMS->Report Data Integration NMR->Report Data Integration EA->Report Data Integration KF->Report Data Integration ICPMS->Report Data Integration GCMS->Report Data Integration

Figure 1: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: The Core of Quantification

Chromatography is the cornerstone for separating the main component from its structurally similar impurities, allowing for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for determining purity and quantifying related substances. However, the analysis of boronic acids requires careful method development to prevent on-column degradation, which can lead to inaccurate results.[10]

Expertise & Causality: The primary challenge in RP-HPLC of boronic acids is their instability in aqueous mobile phases, which can promote hydrolysis of the C-B bond.[10][11] To mitigate this, several strategic choices are critical:

  • Diluent Selection: Preparing samples in an aprotic organic solvent like acetonitrile (ACN) immediately before injection minimizes degradation in the vial.[11]

  • Column Technology: Columns with low silanol activity are preferred to reduce secondary interactions. Modern C18 phases often provide excellent resolving power.[1]

  • Mobile Phase Control: Operating at a controlled pH is essential. A slightly acidic mobile phase (e.g., using formic acid) can suppress the ionization of the boronic acid group, improving peak shape and stability.

  • Fast Gradients: A rapid gradient minimizes the analyte's residence time on the column, reducing the opportunity for on-column degradation.

Trustworthiness - A Self-Validating Protocol: A well-developed HPLC method should include a system suitability test (SST) and sample stability checks. Injecting the same sample preparation over a period (e.g., 0, 4, 8, 24 hours) and observing for the growth of degradation peaks (like the protodeboronated product) validates the stability of the analyte under the chosen analytical conditions.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: HPLC or UPLC system with a PDA/DAD detector.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification of unknown peaks observed in the HPLC analysis and for quantifying potentially genotoxic impurities (PGIs) at trace levels, LC-MS is indispensable.[13][14] An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode can provide exceptional sensitivity and selectivity for specific impurities.[15]

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopy provides unambiguous structural confirmation of the main component and helps in identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A full suite of experiments provides a complete picture of the molecule.

  • ¹H and ¹³C NMR: Confirm the organic scaffold (the fluoro-methyl-pyridine ring) and are used for routine identity checks.

  • ¹⁹F NMR: Provides a single, clear signal confirming the presence and chemical environment of the fluorine atom.

  • ¹¹B NMR: This is a crucial, though often underutilized, experiment for boronic acids.[16] It provides direct information about the boron center. The sp²-hybridized boron of a trigonal planar boronic acid gives a broad signal typically in the range of δ 28-34 ppm. Upon complexation or conversion to a tetrahedral boronate anion, this signal shifts significantly upfield to δ 3-10 ppm.[6][17] This makes ¹¹B NMR an excellent tool for studying the equilibrium between the acid and its boroxine or other complexes.[18][19]

Experimental Protocol: ¹¹B NMR

  • Instrumentation: NMR spectrometer with a broadband probe (e.g., 400 MHz).

  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it is aprotic.

  • Acquisition: Acquire a standard proton-decoupled ¹¹B spectrum. A baseline correction may be necessary due to the broad nature of the signals.[18]

  • Reference: Use BF₃·OEt₂ as an external standard (δ 0.0 ppm).

  • Analysis: Integrate the signals corresponding to the sp² boron of the boronic acid and any other boron-containing species to assess their relative ratios.

Complementary Analyses for a Complete Profile

To finalize the purity assessment, several other techniques are required to measure non-chromatographable impurities.

G cluster_0 Decision Logic for HPLC Method Development start Prepare sample in ACN:Water (1:1) check_stability Inject over time (0-24h). Does protodeboronation peak increase significantly? start->check_stability aprotic_diluent Use 100% aprotic diluent (e.g., ACN, THF) check_stability->aprotic_diluent Yes check_peak_shape Is peak shape acceptable? (Tailing factor < 1.5) check_stability->check_peak_shape No aprotic_diluent->check_peak_shape adjust_ph Modify mobile phase pH (e.g., add 0.1% Formic Acid) check_peak_shape->adjust_ph No final_method Final Validated Method check_peak_shape->final_method Yes adjust_ph->final_method

Figure 2: Logic diagram for robust HPLC method development.

Karl Fischer Titration

This is the gold standard for accurately determining water content. Knowing the amount of water is critical, as it directly correlates with the amount of boroxine anhydride that may be present.

Inductively Coupled Plasma (ICP-MS/OES)

ICP-MS or ICP-OES is used to quantify elemental impurities, most notably residual palladium from the synthesis, which must be strictly controlled in pharmaceutical manufacturing. It can also be used to determine the total boron content as a cross-verification of the compound's identity and purity.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., THF, heptane, ethyl acetate). The boronic acid itself is non-volatile and will not be observed without derivatization.[21]

Elemental Analysis (CHN)

Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample.[22] The results are compared against the theoretical values calculated from the empirical formula (C₆H₇BFNO₂) to confirm the overall elemental composition and flag any major non-volatile inorganic or organic impurities that do not contain these elements.

Integrated Purity Assignment

The final purity value is an integrated assessment of all orthogonal data. The purity by HPLC (area percent, corrected for response factors if necessary) is the primary value, which is then adjusted by subtracting the percentages of water, residual solvents, and inorganic content.

Table of a Hypothetical Batch Analysis

Analytical Test Method Result Comment
Appearance VisualWhite to off-white solidConforms to specification.
Identity ¹H, ¹¹B NMRConforms to structure¹¹B NMR shows >98% sp² boron.
Assay (by HPLC) RP-HPLC (Area %)99.5%Main peak area relative to total area.
Water Content Karl Fischer0.2%Low water content.
Residual Solvents GC-MS0.1% (Heptane)Below ICH limits.
Residual Palladium ICP-MS< 5 ppmConforms to specification.
Elemental Analysis CHNC: 46.2%, H: 4.5%, N: 8.9%Theoretical: C: 46.52%, H: 4.55%, N: 9.04%.
Calculated Purity Mass Balance99.2% Calculated as Assay % - Water % - Solvents %.

Conclusion

The purity analysis of this compound is a multifaceted task that demands a scientifically rigorous, orthogonal approach. By combining high-resolution chromatographic separation with definitive spectroscopic identification and specific tests for non-organic impurities, a complete and reliable purity profile can be established. This guide has outlined the critical experimental choices and their underlying rationale, providing drug development professionals with a robust framework to ensure the quality and consistency of this vital synthetic building block.

References

A Senior Application Scientist's Guide to the Reactivity Profile of Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] When this privileged heterocycle is further functionalized with a boronic acid, it becomes a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of fluorinated pyridine boronic acids. We will delve into the profound electronic effects of fluorine substitution, the inherent stability challenges such as protodeboronation, and the practical strategies required to achieve successful cross-coupling outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable reagents in the synthesis of complex molecular architectures.

Introduction: The Fluorinated Pyridine Boronic Acid Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of fluorine, the most electronegative element, dramatically alters the electronic landscape of the pyridine ring.[3] This perturbation influences the pyridine's pKa, dipole moment, and susceptibility to nucleophilic or electrophilic attack.[4]

When a boronic acid moiety is introduced, the resulting fluorinated pyridine boronic acid becomes a potent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. These reagents enable the direct formation of carbon-carbon bonds, forging connections between the fluoropyridyl core and other aryl or heteroaryl systems. However, the interplay between the electron-withdrawing fluorine, the Lewis basic pyridine nitrogen, and the sensitive boronic acid group creates a unique and often challenging reactivity profile that demands careful consideration.

The Electronic Influence of Fluorine: A Double-Edged Sword

The position of the fluorine atom relative to the pyridine nitrogen and the boronic acid group is the single most critical factor governing the reactivity of these compounds. The strong inductive effect of fluorine withdraws electron density from the ring, a phenomenon that has significant consequences.[3][5]

  • Reduced Basicity of Pyridine Nitrogen: Fluorination lowers the pKa of the pyridine nitrogen. This is advantageous as it mitigates the "2-pyridyl problem," where the lone pair on the nitrogen can coordinate to and inhibit the palladium catalyst.[6] A less basic nitrogen is less likely to act as a catalyst poison, potentially leading to more efficient catalytic turnover.

  • Increased Acidity of the Boronic Acid: The electron-withdrawing nature of the fluorinated ring increases the Lewis acidity of the boron center.[7] This can facilitate the formation of the boronate species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[8]

  • Susceptibility to Protodeboronation: Paradoxically, the same electron-withdrawing effects that can be beneficial also render the carbon-boron bond more susceptible to cleavage, particularly through protodeboronation.[9] This undesired side reaction, where the boronic acid is replaced by a hydrogen atom, is a primary cause of low yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids.[10][11]

The interplay of these effects is visually summarized in the workflow below.

G cluster_0 Impact of Fluorine Substitution A Fluorine on Pyridine Ring B Reduced Lewis Basicity of Pyridine Nitrogen A->B Inductive Effect D Increased Lewis Acidity of Boron Center A->D Inductive Effect F Increased Susceptibility to Protodeboronation A->F Inductive Effect C Reduced Catalyst Poisoning B->C Leads to E Facilitated Boronate Formation (for Transmetalation) D->E Leads to G Potential for Lower Yields F->G Leads to

Caption: The multifaceted electronic impact of fluorine substitution.

The Critical Challenge: Stability and Protodeboronation

Boronic acids are susceptible to several degradation pathways, with protodeboronation being the most significant for fluorinated pyridine boronic acids.[12][13] This reaction involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the starting material and complicates purification.[11]

The stability of a fluorinated pyridine boronic acid is highly dependent on the relative positions of the functional groups:

  • The "2-Pyridyl" Problem: Boronic acids at the 2-position of the pyridine ring are notoriously unstable.[11] Under neutral pH conditions, they can form a zwitterionic species that readily undergoes unimolecular fragmentation, leading to rapid protodeboronation.[13] The presence of an electron-withdrawing fluorine atom can exacerbate this instability.

  • pH Dependence: The rate of protodeboronation is highly pH-dependent. While many simple arylboronic acids are most stable at neutral pH, 2-pyridyl boronic acids often decompose fastest under these conditions.[11] Both strongly acidic and basic conditions can, in some cases, slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterionic form.[13]

Strategies to Mitigate Protodeboronation:

Given the inherent instability, several field-proven strategies are employed to ensure successful coupling reactions.[1][10]

  • Conversion to More Stable Derivatives: This is the most robust and widely recommended approach.

    • Pinacol Esters: These are more stable than the corresponding boronic acids and are a common alternative. They are often more resistant to premature decomposition.[1]

    • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, often crystalline, air-stable solids. They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus favoring the desired cross-coupling.[6][14]

  • Optimization of Reaction Conditions:

    • Anhydrous Conditions: Water is a proton source for protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.[10]

    • Milder Bases: Strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[1]

    • Lower Reaction Temperatures: Higher temperatures accelerate the rate of protodeboronation. If the chosen catalyst system is sufficiently active, running the reaction at a lower temperature can significantly improve yields.[1]

G Start Low Yield or Reaction Failure Check1 Suspect Protodeboronation? (LC-MS shows Ar-H byproduct) Start->Check1 Action1 Switch to Boronic Ester (Pinacol or MIDA) Check1->Action1 Yes End Improved Yield Check1->End No Action2 Use Anhydrous Solvents Action1->Action2 Action3 Use Milder Base (e.g., K3PO4) Action2->Action3 Action4 Lower Reaction Temperature Action3->Action4 Action4->End

Caption: Troubleshooting workflow for protodeboronation.

Synthesis of Fluorinated Pyridine Boronic Acids

A common and reliable method for the synthesis of these reagents is through a lithium-halogen exchange followed by borylation. For instance, the synthesis of 3-fluoro-4-pyridylboronic acid can be achieved from 4-bromo-3-fluoropyridine.

Experimental Protocol: Synthesis of 3-Fluoro-4-Pyridylboronic Acid
  • Step 1: Lithiation: A solution of 4-bromo-3-fluoropyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen). A strong lithium base, such as n-butyllithium, is then added dropwise to perform the lithium-halogen exchange.

  • Step 2: Borylation: The resulting lithiated pyridine species is then quenched by the addition of a trialkyl borate, such as triisopropyl borate, at the same low temperature.

  • Step 3: Hydrolysis: The reaction mixture is allowed to warm to room temperature and is then quenched with an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the desired boronic acid.

  • Step 4: Isolation: The product is then isolated through standard workup procedures, which may include extraction and crystallization.

Note: The synthesis of pyridyl boronic acids, particularly those prone to instability, often benefits from an "in situ quench" protocol where the organolithium is generated in the presence of the borate ester to minimize decomposition of the lithiated intermediate.[8]

Optimized Protocols for Suzuki-Miyaura Cross-Coupling

The success of a Suzuki-Miyaura coupling with a fluorinated pyridine boronic acid is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. Given the challenges, highly active catalyst systems are often required.

Key Parameters for Optimization:
ParameterRecommendation for Fluorinated Pyridine Boronic AcidsRationale
Boron Reagent MIDA or Pinacol EsterEnhanced stability, minimizes protodeboronation.[1][14]
Palladium Catalyst Pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald-type)Ensures efficient formation of the active Pd(0) species.[10]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes rapid oxidative addition and reductive elimination, outcompeting decomposition pathways.
Base Weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, CsF)Activates the boronic acid for transmetalation while minimizing base-catalyzed protodeboronation.[1]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, THF, Toluene)Minimizes water as a proton source and prevents catalyst oxidation.[12]
Temperature As low as the catalyst system allows (e.g., 60-80 °C)Reduces the rate of protodeboronation.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a starting point and should be optimized for specific substrates, particularly the choice of ligand and temperature.

  • 1. Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • 2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • 3. Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

  • 4. Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • 5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • 6. Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • 7. Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

G Pd0 Pd(0)L₂ Pd_ArX Ar-Pd(II)L₂-X Pd0->Pd_ArX Oxidative Addition Pd_ArArFPy Ar-Pd(II)L₂-ArFPy Pd_ArX->Pd_ArArFPy Transmetalation Product Ar-ArFPy Pd_ArArFPy->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->Pd_ArX Boronate FPy-B(OR)₂ Boronate->Pd_ArX Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Fluorinated pyridine boronic acids are highly valuable, albeit challenging, building blocks in synthetic chemistry. Their reactivity is dominated by the strong electron-withdrawing nature of the fluorine atom, which simultaneously reduces catalyst-inhibiting basicity and increases susceptibility to protodeboronation. A thorough understanding of these competing effects is paramount for success. By employing more stable boronic acid surrogates, such as MIDA or pinacol esters, in conjunction with highly active, modern palladium catalyst systems and carefully optimized, anhydrous conditions, researchers can effectively harness the unique properties of these reagents. This enables the efficient synthesis of novel fluorinated bi- and heteroaryl compounds, paving the way for advancements in drug discovery and materials science.

References

Foreword: The Serendipitous Rise of Boron in Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Boronic Acid Drugs

For decades, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often viewed with skepticism due to perceived toxicity.[1][2] This paradigm was shattered by the landmark approval of bortezomib in 2003, a dipeptide boronic acid that revolutionized the treatment of multiple myeloma.[3][4] This event catalyzed a surge of interest in the unique chemical properties of the boronic acid moiety, transforming it from a synthetic curiosity into a validated and versatile pharmacophore. Boronic acids are now recognized for their unique ability to form reversible covalent bonds with biological targets, a mechanism that offers a compelling combination of high potency and tunable target engagement.[5][6][7]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the journey of boronic acid drugs from fundamental chemical principles to clinical application. We will dissect the causality behind their mechanisms of action, detail the workflows for their discovery and synthesis, and examine the key challenges and triumphs that have defined this exciting class of therapeutics.

Chapter 1: The Boronic Acid Pharmacophore: A Unique Chemical Toolkit

The utility of boronic acids in drug design stems directly from the fundamental chemistry of the boron atom. Its electron-deficient nature and ability to interchange between sp² (trigonal planar) and sp³ (tetrahedral) hybridization states are the basis for its powerful and unique interactions with biological macromolecules.[7]

The Heart of the Interaction: Reversible Covalent Inhibition

The defining feature of boronic acid drugs is their capacity for reversible covalent inhibition, most notably with the hydroxyl group of serine or threonine residues found in the active sites of many enzymes.[8][9] The boron atom in a boronic acid possesses a vacant p-orbital, making it an effective Lewis acid. When it approaches a nucleophilic serine residue in an enzyme's active site, the serine's hydroxyl oxygen attacks the electrophilic boron atom.[7]

This interaction leads to the formation of a stable, tetrahedral boronate adduct.[7] Crucially, this adduct is a transition-state analogue, mimicking the high-energy tetrahedral intermediate of natural substrate hydrolysis (e.g., peptide bond cleavage).[10][11] By locking the enzyme in this state, the inhibitor effectively blocks its catalytic activity. Unlike many covalent inhibitors that form irreversible bonds, this boronate complex is reversible, allowing for a dynamic equilibrium that can be fine-tuned to balance potency with safety by minimizing permanent off-target interactions.[6][12]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Transition-State Analogue Complex Enzyme Serine Protease Catalytic Serine (Ser-OH) Histidine (His) Complex Tetrahedral Boronate Adduct Ser-O-B(OH)₂-R His-H⁺ Enzyme:cat->Complex:name Nucleophilic Attack Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor:name->Complex:name Complex:name->Enzyme:cat Reversible Dissociation

Figure 1: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.
Key Physicochemical Properties for Drug Design

Several physicochemical properties make boronic acids attractive for medicinal chemistry:

  • pKa: Most simple boronic acids have a pKa in the range of 8-10, meaning they remain largely protonated and neutral under physiological pH conditions (around 7.4).[6][7] This neutrality can aid in cell membrane permeability.

  • Stability: Despite their reactivity in an enzyme active site, boronic acids are remarkably stable compounds, facilitating their synthesis, handling, and formulation.[5][6]

  • Bioisosterism: Initially, boronic acids were considered bioisosteres of carboxylic acids.[6] While they share some structural similarities, their unique electronic properties and ability to form covalent bonds have established them as a distinct class of pharmacophore, often referred to as a "warhead."

Chapter 2: Pillars of Boronic Acid Therapeutics: Key Drug Classes

The principles of boronic acid chemistry have been successfully applied to several distinct classes of enzymes, leading to FDA-approved drugs for cancer, infectious diseases, and inflammatory conditions.

Proteasome Inhibitors: A New Era in Cancer Therapy

The ubiquitin-proteasome system is a critical pathway for protein degradation, regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[13] Cancer cells, particularly those in multiple myeloma, are highly dependent on this pathway to degrade pro-apoptotic proteins and survive.[14]

Mechanism of Action: Boronic acid drugs like bortezomib and ixazomib act as potent, reversible inhibitors of the 26S proteasome.[15][16] The boron atom specifically forms a covalent adduct with the N-terminal threonine residue in the active site of the chymotrypsin-like (β5) subunit of the 20S proteasome core.[14][17] This inhibition prevents the breakdown of key regulatory proteins, including IκB (an inhibitor of the pro-survival NF-κB pathway) and various pro-apoptotic factors.[13][17] The resulting accumulation of these proteins triggers cell cycle arrest and apoptosis in malignant cells.[17][18]

G Protein Target Protein (e.g., Pro-Apoptotic Factor, IκB) UbProtein Poly-ubiquitinated Protein Protein->UbProtein Ubiquitination Ub Ubiquitin (Ub) Ub->UbProtein Proteasome 26S Proteasome UbProtein->Proteasome Recognition Degradation Protein Degradation (Peptides) Proteasome->Degradation Proteolysis Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Prevents Degradation of Pro-Apoptotic Factors Inhibitor Bortezomib / Ixazomib Inhibitor->Proteasome INHIBITION

Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by boronic acid drugs.
β-Lactamase Inhibitors: Restoring Antibiotic Efficacy

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a critical global health threat. Serine β-lactamases, including the dangerous Klebsiella pneumoniae carbapenemase (KPC), utilize an active site serine to neutralize these drugs.[9]

Mechanism of Action: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[19] It is designed to fit into the active site of serine β-lactamases where its boron atom forms a reversible covalent bond with the catalytic serine residue.[9][20] This action effectively neutralizes the resistance enzyme, protecting co-administered β-lactam antibiotics like meropenem from degradation and allowing them to reach their ultimate target, the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[21] Vaborbactam itself has no antibacterial activity; its sole purpose is to act as a "bodyguard" for the antibiotic.[9][21]

G cluster_0 Without Inhibitor cluster_1 With Vaborbactam Antibiotic1 β-Lactam Antibiotic Enzyme1 Serine β-Lactamase Antibiotic1->Enzyme1 Inactive Inactive Metabolite Enzyme1->Inactive Hydrolysis Vaborbactam Vaborbactam Enzyme2 Serine β-Lactamase Vaborbactam->Enzyme2 Inhibition Antibiotic2 β-Lactam Antibiotic Target Bacterial PBP (Target) Antibiotic2->Target Action Death Cell Wall Synthesis Blocked -> Cell Death Target->Death

Figure 3: Vaborbactam protects β-lactam antibiotics from enzymatic degradation.
Expanding Horizons: Other Enzyme Targets

The success in oncology and infectious disease has spurred research into other enzyme classes:

  • Phosphodiesterase 4 (PDE4): Crisaborole, a benzoxaborole-based drug, is a topical PDE4 inhibitor used to treat atopic dermatitis.[3][4] The boron atom interacts with the bimetal center in the PDE4 active site.

  • Serine Proteases: Boronic acids are potent inhibitors of various serine proteases and are being investigated for targets like Prostate-Specific Antigen (PSA) and neutrophil elastase.[10][22][23]

  • Histone Deacetylases (HDACs): Preclinical studies have shown that boronic acid derivatives can act as potent HDAC inhibitors, another important target in oncology.[7][24]

Chapter 3: The Drug Discovery and Development Workflow

Bringing a boronic acid drug to market requires a specialized workflow that accounts for its unique chemistry, from initial synthesis to preclinical evaluation.

Lead Discovery and Optimization

The discovery of boronic acid inhibitors often follows a rational design approach. A common strategy involves identifying a known peptide substrate or inhibitor of a target enzyme and replacing a key functional group (like an aldehyde) with a boronic acid.[25] This was the foundational strategy for bortezomib's design, which evolved from peptide aldehyde inhibitors.[25]

Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. For proteasome inhibitors, for example, 3D-QSAR studies revealed three critical regions for interaction: the boronic acid for covalent bonding, an aromatic ring, and a pyrazinyl group.[25]

Table 1: Example Structure-Activity Relationship (SAR) for Dipeptide Boronic Acid Proteasome Inhibitors

PositionModificationImpact on ActivityRationale
P1 Site Leucine side chainHigh PotencyOptimal fit into the S1 hydrophobic pocket of the proteasome's β5 subunit.
P2 Site PyrazinecarbonylHigh PotencyForms key hydrogen bonds and hydrophobic interactions within the S2 pocket.
N-terminus N-capping groupModulates cell permeability & PKCan be modified to improve oral bioavailability and metabolic stability.
Boron Boronic AcidEssential for ActivityCovalent warhead that binds to the catalytic threonine residue.
A Practical Guide to Synthesis

The ability to readily synthesize diverse boronic acids is fundamental to discovery efforts. While classical methods using Grignard or organolithium reagents exist, modern transition metal-catalyzed reactions have become the workhorses of medicinal chemistry.[1][5]

Figure 4: Generalized workflow for the synthesis of boronic acid drug candidates.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Borylation

This innovative method, developed by the Baran group at Scripps, allows for the direct conversion of abundant carboxylic acids into valuable boronic acids, significantly streamlining synthesis.[22]

Objective: To synthesize a boronic acid from a corresponding carboxylic acid starting material.

Materials:

  • Carboxylic acid starting material (1.0 equiv)

  • Bis(pinacolato)diboron (B₂(pin)₂) (1.5 equiv)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (10 mol %)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vessel, add the carboxylic acid, B₂(pin)₂, NiCl₂·DME, dtbbpy, and K₃PO₄.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude boronic ester via column chromatography.

  • Hydrolysis (if necessary): The resulting boronic ester can often be used directly or hydrolyzed to the free boronic acid using standard conditions (e.g., treatment with an acid or base).

Causality: The nickel catalyst is key to this transformation. It facilitates the oxidative addition into the C-O bond of an activated carboxylic acid derivative, followed by a reductive elimination step that forms the new C-B bond, effectively replacing a carbon-based functional group with boron.[22]

Preclinical Challenges and Solutions
  • Pharmacokinetics & Prodrugs: While bortezomib is administered intravenously, the development of the orally bioavailable ixazomib was a major advance.[26] Ixazomib is administered as a citrate ester prodrug, which is rapidly hydrolyzed under physiological conditions to the active boronic acid form.[27] This strategy protects the reactive boronic acid group during absorption.

  • Metabolism: Boronic acids can be metabolized via CYP- and non-CYP-mediated pathways. A key metabolic route is oxidative deboronation, which cleaves the C-B bond.[28] Understanding these pathways is critical for predicting drug-drug interactions and patient variability.

  • Toxicology: A primary concern is off-target inhibition of other serine hydrolases.[9] Medicinal chemistry efforts focus on designing molecules with high selectivity for the intended target to minimize side effects. For example, bortezomib is known to cause peripheral neuropathy, a dose-limiting toxicity that requires careful patient monitoring.[17]

Chapter 4: Case Studies: From Bench to Bedside

The successful translation of boronic acid chemistry into life-saving medicines is best illustrated through the development stories of key approved drugs.

Case Study 1: Bortezomib (Velcade®) & Ixazomib (Ninlaro®)

The development of these first- and second-generation proteasome inhibitors marked a turning point for multiple myeloma treatment. Ixazomib was developed to offer an oral alternative to the intravenously administered bortezomib, improving convenience and patient quality of life.[26][27]

Table 2: Comparison of FDA-Approved Proteasome Inhibitors

FeatureBortezomib (Velcade®)Ixazomib (Ninlaro®)
FDA Approval (MM) 2003[3]2015[4][26]
Administration Intravenous / Subcutaneous[17]Oral (as citrate ester prodrug)[26][27]
Binding Reversibility Reversible, slow dissociation (t½ ≈ 110 min)[26]Reversible, faster dissociation[28]
Terminal Half-life 9-15 hours (IV)[16]~9.5 days[27]
Key Adverse Events Peripheral neuropathy, thrombocytopenia, herpes zoster reactivation[17]Diarrhea, constipation, thrombocytopenia, peripheral neuropathy[26]
Case Study 2: Vaborbactam (in Vabomere®)

Vaborbactam was developed specifically to address the growing threat of carbapenem-resistant Enterobacterales (CRE), particularly those producing the KPC enzyme. Its cyclic boronic acid structure provides potent inhibition across a range of serine β-lactamases.[9][19]

Table 3: Vaborbactam Inhibition Constants (Ki) for Key β-Lactamases

EnzymeEnzyme ClassKi (nM)Clinical Relevance
KPC-2 Class A Carbapenemase69[9]Primary target; major cause of carbapenem resistance.
CTX-M-15 Class A ESBL< 60Common extended-spectrum β-lactamase.
SHV-12 Class A ESBL< 20Common extended-spectrum β-lactamase.
AmpC Class C< 180Cephalosporinase found in many Gram-negative bacteria.
OXA-48 Class D> 10,000Poor inhibition; a limitation of the drug.
NDM-1 Class B (Metallo)No inhibitionNot a serine hydrolase; requires different inhibitor chemistry.
(Data compiled from various sources, including[9][19])

Conclusion and Future Directions

The journey of boronic acid drugs from concept to clinical reality is a testament to the power of fundamental chemistry in solving complex biological problems. The initial success of bortezomib demystified boron and paved the way for a new class of therapeutics that now includes orally available cancer drugs, life-saving antibiotic combinations, and novel anti-inflammatory agents.[1][3]

The future of this field is bright, with several exciting avenues of research:

  • Novel Targets: Expanding the scope of boronic acid inhibitors to new enzyme classes and disease pathways.

  • Targeted Delivery: Developing boronic acid prodrugs that are selectively activated in the tumor microenvironment, for example, by high levels of reactive oxygen species (ROS).[29]

  • Diagnostic Applications: Utilizing the unique binding properties of boronic acids to develop PET imaging agents for diagnostic purposes.[7]

  • Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms to current boronic acid drugs.

As our understanding of chemistry and biology deepens, the versatile boron atom is poised to become an even more integral component of the medicinal chemist's toolkit, promising innovative solutions for the most challenging diseases of our time.

References

Introduction: The Strategic Alliance of Fluorine and the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring is a ubiquitous and privileged scaffold, present in a significant portion of approved therapeutic agents.[1][2] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of molecular design. Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry.[3][4] Fluorine, the most electronegative element, possesses a unique combination of properties—a small atomic radius, high C-F bond strength, and the ability to modulate the physicochemical profile of a molecule in profound ways.[5]

This guide provides a comprehensive overview of the synergistic relationship between these two entities: the fluorinated pyridine. We will explore, from the perspective of a senior application scientist, the causal effects of fluorination on the pyridine ring, the resulting impact on pharmacokinetic and pharmacodynamic properties, and the synthetic strategies employed to access these valuable motifs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated pyridines in their own discovery programs.

Part 1: The Physicochemical Transformation - How Fluorine Sculpts the Pyridine Core

The introduction of fluorine onto a pyridine ring is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's electronic and physical nature. Understanding these changes is critical to predicting the downstream effects on a drug candidate's behavior.

Modulation of Basicity (pKa)

The most immediate and predictable electronic consequence of fluorinating a pyridine ring is a decrease in the basicity of the ring nitrogen. Fluorine's powerful electron-withdrawing inductive effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.[2][6] This reduction in pKa is highly dependent on the position and number of fluorine substituents.

  • Causality: A lower pKa can be highly desirable in drug design. For a basic drug, reducing its pKa can decrease the degree of ionization at physiological pH (7.4). This can lead to improved cell membrane permeability and oral absorption, as the neutral form of a drug is typically more lipophilic.[5] Furthermore, it can mitigate off-target effects, such as binding to the hERG channel, which is often associated with highly basic compounds.[7]

Table 1: Illustrative Impact of Fluorination on Pyridine Physicochemical Properties

CompoundSubstitution PatternpKa (Calculated/Approx.)LogD (pH 7.4)Rationale for Change
PyridineUnsubstituted~5.20.7Baseline reference.
2-FluoropyridineOrtho-Fluoro~ -0.41.1Strong inductive effect from adjacent fluorine drastically reduces nitrogen basicity.[6]
3-FluoropyridineMeta-Fluoro~3.01.0Inductive effect is attenuated by distance, resulting in a moderate pKa decrease.
4-FluoropyridinePara-Fluoro~4.01.0Inductive effect is still significant at the para position.
2,6-DifluoropyridineDi-Ortho-Fluoro~ -2.91.4Additive strong inductive effects from two flanking fluorine atoms.

Note: pKa and LogD values are illustrative and can vary based on experimental conditions and calculation methods. The trend is the key takeaway.

The Duality of Lipophilicity (LogD)

The effect of fluorine on lipophilicity is more nuanced and context-dependent than its effect on basicity.[6][8] While replacing a C-H bond with a more hydrophobic C-F bond generally increases lipophilicity (LogP/LogD), fluorine's polarity can also increase the overall polarity of the molecule, creating an opposing effect.[6] This duality allows for fine-tuning of a molecule's solubility and permeability profile.[9] For instance, in a series of 2-thiofluoroalkyl pyridines, increasing the number of fluorine atoms did not always lead to a simple additive increase in LogD, highlighting the complex interplay of hydrophobic surface area and molecular polarity.[6][8]

Part 2: Engineering Superior Pharmacokinetics (ADME)

The ultimate goal of modifying physicochemical properties is to improve a drug's performance in vivo. Fluorinated pyridines offer several powerful tools for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME).

Enhancing Metabolic Stability

One of the most celebrated applications of fluorine is as a "metabolic shield."[4][10] The carbon-fluorine bond is exceptionally strong (~109 kcal/mol) and resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][11]

  • Expert Insight: When metabolic studies of a lead compound reveal a specific "soft spot" on a pyridine ring (e.g., a C-H bond susceptible to hydroxylation), replacing that hydrogen with fluorine can effectively block this metabolic pathway.[4] This seemingly simple substitution can prevent the formation of unwanted metabolites, increase the drug's half-life, and improve its overall exposure and bioavailability.[2][12] This strategy was instrumental in the development of drugs like Vericiguat, where the fluorine atom enhances metabolic stability.[12]

Modulating Permeability and Efflux

As discussed, fluorination impacts both basicity and lipophilicity, two key determinants of a molecule's ability to cross biological membranes. By reducing pKa, fluorination can increase the population of the neutral, more permeable species at physiological pH. However, the relationship with active transport systems like P-glycoprotein (P-gp) is complex. P-gp is an efflux pump that can expel drugs from cells, limiting their efficacy, particularly in the central nervous system (CNS).[7]

Studies have shown that fluorination can either increase or decrease P-gp mediated efflux. The outcome depends on how the fluorine atom alters the molecule's overall hydrogen bonding capabilities and interactions with the efflux pump's recognition sites.[7] This underscores the necessity of empirical testing for each new chemical series.

Part 3: Optimizing Pharmacodynamics

Beyond pharmacokinetics, fluorinated pyridines play a direct role in how a drug interacts with its biological target.

Enhancing Binding Affinity and Selectivity

The unique electronic nature of the C-F bond allows it to participate in a range of non-covalent interactions that can enhance binding affinity and selectivity.[1][3] Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole, dipole-quadrupole, and even halogen bonding interactions within a protein's binding pocket.[10] The strategic placement of a fluorine atom can therefore lock in a bioactive conformation or create a new, high-energy interaction with the target, boosting potency.[4]

Application in Bioisosterism

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy in lead optimization.[13] Fluorinated groups on a pyridine ring can serve as effective bioisosteres. A notable example is the use of a 2-difluoromethylpyridine group as a bioisosteric replacement for a pyridine-N-oxide.[14][15] This substitution was shown to maintain or even enhance the activity of quorum sensing inhibitors while potentially improving physicochemical properties.[16]

Part 4: Synthetic Strategies - Accessing the Building Blocks

The theoretical benefits of fluorinated pyridines can only be realized through robust and efficient synthetic chemistry. The approaches can be broadly categorized into using pre-fluorinated building blocks or applying late-stage fluorination (LSF) techniques.

The Building Block Approach

This strategy involves using commercially available or readily synthesized fluorinated pyridine intermediates.[1][17] It is a reliable method, particularly for large-scale synthesis, as the fluorination step is performed early. The synthesis of Doravirine, for example, utilizes 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as a key starting material.[12]

Experimental Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of a 2-Fluoropyridine

This protocol describes a general method for displacing a fluoride from an activated 2-fluoropyridine, a common step in the building block approach.[18]

Objective: To synthesize a 2-substituted pyridine from a 2-fluoropyridine precursor via SNAr.

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Nucleophile (e.g., a primary/secondary amine, alcohol, or thiol) (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, NaH) (1.5 - 2.0 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, CH3CN)

  • Standard laboratory glassware, inert atmosphere setup (N2 or Ar)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the 2-fluoropyridine derivative and the chosen solvent.

  • Add the base and the nucleophile to the stirring solution.

  • Heat the reaction mixture to a temperature between 60-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted pyridine.

Self-Validation: The success of the protocol is validated by characterization of the final product using 1H NMR, 13C NMR, 19F NMR (to confirm the absence of the starting material's fluorine signal), and mass spectrometry to confirm the expected molecular weight.

Late-Stage Fluorination (LSF)

LSF is a highly attractive strategy that introduces fluorine in the final steps of a synthesis. This allows for the rapid generation of fluorinated analogs from a common, non-fluorinated intermediate, accelerating structure-activity relationship (SAR) studies.

  • Electrophilic Fluorination: This involves the reaction of an electron-rich pyridine with an electrophilic fluorine source ("F+"), such as Selectfluor®.[19][20] Recent advances have enabled the formal meta-C–H-fluorination of pyridines through temporary dearomatization strategies.[21]

  • Nucleophilic Fluorination: This typically involves halogen exchange (Halex) reactions or the use of reagents like anhydrous HF-pyridine complexes.[19][22]

  • Direct C-H Fluorination: A groundbreaking development has been the site-selective fluorination of C-H bonds. Inspired by the classic Chichibabin amination reaction, methods using silver(II) fluoride (AgF2) have been developed for the highly selective ortho-fluorination of pyridines under mild conditions.[18][23][24]

Experimental Protocol 2: Site-Selective ortho-C–H Fluorination of Pyridines with AgF2

This protocol is based on the method developed by Hartwig and co-workers for the direct fluorination of pyridines adjacent to the nitrogen atom.[18][23]

Objective: To regioselectively install a fluorine atom at the C-2 position of a pyridine ring.

Materials:

  • Pyridine substrate (1.0 eq)

  • Silver(II) Fluoride (AgF2) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., acetonitrile - MeCN)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Critical: AgF2 is hygroscopic and water-sensitive. All operations should be performed in an inert atmosphere glovebox.[18]

  • In the glovebox, weigh the pyridine substrate and AgF2 into a dry reaction vial equipped with a stir bar.

  • Add anhydrous MeCN to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture vigorously at ambient temperature for 1-24 hours. The reaction often proceeds rapidly. Monitor by 19F NMR or GC-MS analysis of an aliquot.

  • Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel or Celite, eluting with a suitable solvent like ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography to isolate the 2-fluoropyridine product.

Causality & Trustworthiness: This method's selectivity for the ortho position is proposed to proceed via a mechanism similar to the Chichibabin reaction, involving coordination of the pyridine nitrogen to the silver center.[18][24] The protocol is self-validating; the exclusive formation of the 2-fluoro isomer, confirmed by NMR, demonstrates the reaction's high regioselectivity.

Visualization of Synthetic Strategies

Synthetic_Strategies cluster_0 Building Block Approach cluster_1 Late-Stage Fluorination (LSF) cluster_2 Start_BB Fluorinated Pyridine Intermediate S_N_Ar SNAr / Cross-Coupling Start_BB->S_N_Ar Final_BB Final Drug Molecule S_N_Ar->Final_BB Start_LSF Advanced Non-Fluorinated Intermediate C_H_Fluorination Direct C-H Fluorination (e.g., AgF2) Start_LSF->C_H_Fluorination Final_LSF Final Drug Molecule C_H_Fluorination->Final_LSF SAR_Needed Need to Probe SAR at Pyridine? SAR_Needed->Start_BB No (Established SAR) SAR_Needed->Start_LSF Yes

Part 5: Case Studies - Fluorinated Pyridines in FDA-Approved Drugs

The true measure of a chemical motif's value is its successful application in marketed drugs. Fluorinated pyridines are featured in numerous therapies across a wide range of diseases.

Table 2: Selected FDA-Approved Drugs Featuring a Fluorinated Pyridine Scaffold

Drug NameBrand NameTherapeutic AreaRole of Fluorinated Pyridine
Alpelisib [12]PiqrayOncologyThe trifluoro-t-butyl group on the pyridine ring enhances metabolic stability and provides key interactions with the PI3K binding site.[12]
Vericiguat [12]VerquvoCardiovascularThe fluorine atom on the pyrazolopyridine core increases metabolic stability, leading to lower clearance and improved pharmacokinetics.[12]
Lemborexant [12]DayvigoNeurology (Insomnia)The 5-fluoropyridine moiety is crucial for achieving high binding affinity to orexin receptors and a good overall pharmacological profile.[12]
Doravirine [12]PifeltroAntiviral (HIV)The 3-fluoro-4-(trifluoromethyl)pyridone core contributes to a longer elimination half-life compared to non-fluorinated analogs.[12]
Vorapaxar [3]ZontivityCardiovascularThe fluorophenyl-pyridine structure is a key component of this antiplatelet medication, modulating its electronic properties and target interactions.[3]
Visualization of Drug Design Workflow

Drug_Design_Workflow Start Lead Compound (Pyridine Scaffold) Problem Identify Liability: - Poor Metabolic Stability - Low Permeability - Off-Target Activity Start->Problem Hypothesis Hypothesis: Fluorination will... - Block Metabolism (C-F) - Lower pKa (Permeability) - Alter Binding (Selectivity) Problem->Hypothesis Synthesis Synthesize Analogs (LSF or Building Block) Hypothesis->Synthesis Testing In Vitro / In Vivo Testing (ADME, Potency, Selectivity) Synthesis->Testing Decision Improved Profile? Testing->Decision Optimized Optimized Candidate Decision->Optimized Yes Reiterate Reiterate Design Decision->Reiterate No Reiterate->Hypothesis

Conclusion and Future Outlook

The strategic incorporation of fluorine into the pyridine scaffold is a powerful and multifaceted tool in the medicinal chemist's arsenal. It provides a rational means to fine-tune a molecule's physicochemical properties, overcome pharmacokinetic liabilities, and enhance pharmacodynamic interactions. From the predictable modulation of basicity to the more nuanced effects on lipophilicity and P-gp efflux, fluorination allows for a level of molecular control that can mean the difference between a failed candidate and a successful drug.

The continued development of novel synthetic methodologies, particularly in the area of late-stage C-H fluorination, promises to further accelerate the exploration of fluorinated chemical space.[25][26] As our understanding of the subtle interplay between fluorine and biological systems deepens, the fluorinated pyridine motif is set to remain a central feature in the design of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and development, the pyridine scaffold is a cornerstone, present in a multitude of biologically active molecules. The strategic introduction of a fluorine atom, as seen in 2-Fluoro-3-methylpyridine derivatives, offers medicinal chemists a powerful tool to modulate key pharmaceutical properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] 2-Fluoro-3-methylpyridine serves as a critical intermediate in the synthesis of innovative therapeutics, particularly in areas like neurological disorders and antiviral agents.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, a transformation celebrated with the 2010 Nobel Prize in Chemistry.[5][6][7] It enables the efficient linkage of diverse molecular fragments, making it indispensable in pharmaceutical synthesis. However, the application of this powerful reaction to heteroaromatic substrates, especially nitrogen-containing heterocycles like pyridine, is not without its challenges. Pyridylboronic acids are notoriously prone to instability and can interfere with the palladium catalyst, a phenomenon often termed the "2-pyridyl problem".[8][9]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, with a specific focus on navigating the complexities of using 2-Fluoro-3-methylpyridine-4-boronic acid. We will delve into the reaction mechanism, provide detailed protocols, and offer field-proven troubleshooting advice to empower researchers to successfully incorporate this valuable building block into their synthetic programs.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle orchestrated by a palladium complex.[10][11] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding these steps is critical for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) species, which undergoes oxidative addition to the organic halide (Ar-X). This step breaks the carbon-halogen bond and forms a new Palladium(II) intermediate, formally increasing the oxidation state of the metal.[6]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[12][13][14] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_A Ar-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L_n-R' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-R' (Product) PdII_B->Product ArX Ar-X (Aryl Halide) ArX->PdII_A Boronic R'-B(OH)₂ (Boronic Acid) Boronic->PdII_A Base Base (e.g., K₂CO₃) Base->Boronic Activation caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Fig 1. The Suzuki-Miyaura Catalytic Cycle
Key Experimental Components and Their Roles

  • The Palladium Catalyst : Palladium complexes are the most widely used catalysts for this reaction.[10] Precursors like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common starting points, which generate the active Pd(0) species in situ. For challenging substrates like heteroaryl boronic acids, modern pre-catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they can accelerate the catalytic cycle and mitigate catalyst deactivation.[15][16]

  • The Base : The base is not a mere spectator; it is a critical activator. Its primary role is to react with the boronic acid to form a tetracoordinate boronate species [R-B(OH)₃]⁻.[12][13] This "ate" complex is significantly more nucleophilic than the neutral boronic acid, facilitating the crucial transmetalation step. The choice of base is critical; weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and often provide a good balance of reactivity and functional group tolerance.[14]

  • The Solvent : The solvent system must solubilize the reactants and catalyst while influencing reaction kinetics and selectivity.[17][18] Mixed aqueous/organic solvent systems, such as 1,4-dioxane/water or DMF/water, are very common.[19] The water component is often essential for dissolving inorganic bases like K₃PO₄ and can influence the transmetalation mechanism.[16][20] However, for highly unstable boronic acids prone to protodeboronation, anhydrous conditions may be necessary.[16][21]

Experimental Protocol: A Step-by-Step Guide

This generalized protocol is designed for the Suzuki-Miyaura coupling of an aryl halide with this compound. Given the known instability of pyridylboronic acids, using a more stable derivative like a pinacol ester is highly recommended to prevent protodeboronation.[16]

Fig 2. General Experimental Workflow
Materials and Reagents

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)

  • This compound pinacol ester (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, potentially with 10-20% water)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath.

Procedure
  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[16]

  • Inerting : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. A positive pressure of inert gas should be maintained throughout the reaction.[21]

  • Reagent Addition : Under the positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). Subsequently, add the anhydrous, degassed solvent via syringe.[16]

  • Reaction : Place the flask in a pre-heated oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress periodically using a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.[16]

Data Presentation: Recommended Reaction Conditions

The optimal conditions for Suzuki-Miyaura couplings can be highly substrate-dependent. The following table provides a starting point for optimization based on literature precedents for challenging heteroaromatic couplings.

ComponentRecommendationRationale & ConsiderationsSource(s)
Boronic Reagent Pinacol Ester or MIDA BoronateMore stable than the free boronic acid; minimizes protodeboronation, a major side reaction for pyridyl substrates.[16][21]
Electrophile Aryl Bromide or IodideGenerally more reactive than aryl chlorides in oxidative addition. Aryl triflates are also excellent coupling partners.[6]
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, RuPhos)Modern ligands promote faster catalytic turnover, which is crucial to outcompete catalyst decomposition and substrate degradation pathways.[15][22]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in promoting transmetalation without causing unwanted side reactions.[15][21]
Solvent Dioxane/H₂O (e.g., 4:1) or Anhydrous Toluene/DioxaneThe presence of water can aid in dissolving the inorganic base but increases the risk of protodeboronation. Anhydrous conditions are safer for unstable substrates.[16][23]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction, but excessive heat can lead to catalyst decomposition.[20][24]
Atmosphere Strict Inert (Argon or N₂)Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid. Thorough degassing is critical.[15][21]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inhibition/Poisoning: The pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst.[15] 2. Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water/base).[16][21] 3. Inefficient Catalyst Activation: The active Pd(0) species is not forming efficiently.[16]1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the metal center and promote reductive elimination.[15] 2. Use Boronic Esters: Employ more stable derivatives like pinacol or MIDA boronates. Run the reaction under anhydrous conditions with a non-hydroxide base (e.g., K₃PO₄).[16] 3. Use a Pre-catalyst: Employ a modern, well-defined Pd(II) pre-catalyst that reliably forms the active Pd(0) species.
Formation of Side Products 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often promoted by oxygen.[21] 2. Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.1. Improve Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period).[15] 2. Optimize Conditions: Screen different bases, solvents, and lower reaction temperatures to find conditions that favor cross-coupling over dehalogenation.
Reaction Turns Black Catalyst Decomposition: The formation of palladium black (insoluble Pd(0) precipitate) indicates the catalyst has fallen out of the catalytic cycle.[15]1. Check Atmosphere: Ensure a strictly inert atmosphere is maintained. 2. Lower Temperature: The reaction may be running too hot. 3. Ligand Choice: A more robust or stabilizing ligand may be required to keep the palladium species soluble and active.

References

Application Notes & Protocols: Strategic Use of 2-Fluoro-3-methylpyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated pyridine moieties is a widely employed strategy for modulating the physicochemical and biological properties of target molecules.[1] 2-Fluoro-3-methylpyridine-4-boronic acid (CAS: 1451391-34-6) has emerged as a particularly valuable synthetic intermediate.[2][3] Its utility is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[4][5]

This guide provides an in-depth exploration of this reagent, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will detail field-proven protocols, catalyst selection strategies, and troubleshooting measures designed to empower researchers in drug development and synthetic chemistry to achieve optimal outcomes. The fluorine substituent not only serves as a potential site for metabolic blocking but also critically alters the electronic nature of the pyridine ring, influencing reactivity and catalyst interactions—a key consideration we will explore.[1][6]

Key Properties of this compound
PropertyValueSource(s)
CAS Number 1451391-34-6[2][3]
Molecular Formula C₆H₇BFNO₂[3]
Molecular Weight 154.93 g/mol [3]
Appearance White to off-white solid/powder[3]
IUPAC Name (2-Fluoro-3-methylpyridin-4-yl)boronic acid[3]

Handling & Storage: Like many heteroaryl boronic acids, this reagent can be susceptible to protodeboronation, particularly under non-anhydrous or basic conditions.[7][8] For long-term viability, it is recommended to store the solid under an inert atmosphere (Argon or Nitrogen), in a cool, dry, and dark environment. For reactions requiring exceptional stability, consider the use of more robust surrogates like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters.[7][9]

The Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the synthesis of complex biaryl and heteroaryl structures. The reaction proceeds via a palladium-catalyzed cycle involving an aryl or vinyl halide/triflate and an organoboron species.[10]

The Catalytic Cycle: A Mechanistic Overview

The success of the reaction hinges on the smooth execution of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and often rate-limiting. It requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the new C-C bond of the desired product.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Transmetal [Ar'-B(OH)₃]⁻ Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) BoronicAcid->Base Activation Base->Transmetal Forms Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Reagent & Catalyst Selection
  • The Role of Fluorine: The electron-withdrawing 2-fluoro substituent decreases the basicity of the adjacent pyridine nitrogen. This can be advantageous as it lessens the "2-pyridyl problem," where the nitrogen atom can coordinate to and inhibit the palladium catalyst.[6]

  • Catalyst Choice: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, couplings involving heteroaryl partners often benefit from more advanced systems.[7][11] Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can provide higher yields and accommodate more challenging substrates, including aryl chlorides.[7][12][13] Modern pre-catalysts are also highly effective at providing a stable and active catalytic species.[7][8]

Experimental Protocols

The following protocols provide robust starting points. Optimization may be required based on the specific aryl halide partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a standard method suitable for a wide range of aryl bromide and iodide coupling partners.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[4][14]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[7]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DME/H₂O)[7][12]

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.[15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7][15]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1 - 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[7][15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[7][16]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[17]

Materials:

  • Same as Protocol 1, but utilize a dedicated microwave synthesis vial.

Procedure:

  • Vial Preparation: To a microwave vial equipped with a stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[17]

  • Solvent Addition: Add the solvent system (e.g., 4 mL 1,4-dioxane and 1 mL water).[17]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-20 minutes).[17]

  • Cooling & Work-up: After irradiation, allow the vial to cool to room temperature before carefully opening. Dilute the contents with ethyl acetate and proceed with the aqueous work-up as described in Protocol 1.[17]

  • Purification: Purify the crude product via column chromatography.[17]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst & Base Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up (Solvent, H₂O, Brine) Monitor->Workup Dry Dry & Concentrate Organic Layer Workup->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Optimization & Troubleshooting

Even robust protocols can require optimization. The choice of base, catalyst, and solvent is critical and substrate-dependent.[7][18]

Key Parameter Optimization
ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A classic, general-purpose catalyst. Pd(dppf)Cl₂: Robust and often effective for heteroaryl couplings.[4][13][14] Pd₂(dba)₃ + Ligand: Requires a separate phosphine ligand (e.g., SPhos, RuPhos) but offers high activity for challenging substrates.[12]
Base K₂CO₃, Na₂CO₃: Standard, effective inorganic bases.[11] K₃PO₄, Cs₂CO₃: Stronger bases, often used for less reactive coupling partners (e.g., aryl chlorides) or with MIDA boronates.[7][9]
Solvent System Dioxane/H₂O, DME/H₂O: Common choices that balance polarity and solubility.[7][12] Anhydrous Solvents (e.g., Toluene, CPME): May be required if protodeboronation is a significant issue.[12][19]
Temperature 80-110 °C (Conventional): A standard range for many couplings.[7] 100-150 °C (Microwave): Higher temperatures can be accessed safely to accelerate slow reactions.[17]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Suboptimal base or solvent- Reaction temperature too low- Use a modern pre-catalyst or screen different ligands (e.g., SPhos, XPhos).[7][12]- Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[7][11]- Increase temperature, or switch to microwave heating.[17]
Protodeboronation - Presence of water- Base is too strong or reaction time is too long- Use anhydrous conditions and solvents.[7]- Use a milder base (e.g., KF).[10]- Use a more stable boronic acid surrogate like a pinacol or MIDA ester.[7][9]
Homocoupling of Boronic Acid - Oxygen contamination leading to oxidative homocoupling- Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.
Dehalogenation of Starting Material - Hydride sources in solvents- Catalyst system promotes hydrodehalogenation- Ensure solvents are anhydrous.[7]- Optimize reaction time to avoid prolonged heating after product formation.- Change the ligand or catalyst system.

Conclusion

This compound is a potent and versatile building block for the synthesis of highly functionalized pyridine derivatives. A rational approach to its use in Suzuki-Miyaura cross-coupling—grounded in an understanding of the reaction mechanism and the electronic influence of the reagent's substituents—is key to success. By leveraging modern catalyst systems and carefully optimizing reaction conditions, researchers can efficiently incorporate this valuable synthon into complex molecular architectures, accelerating discovery programs in pharmaceuticals and materials science.

References

Synthesis of Biaryl Compounds Using 2-Fluoro-3-methylpyridine-4-boronic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biarylpyridines in Modern Chemistry

Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The introduction of a pyridine moiety into a biaryl structure can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding interactions. The specific incorporation of a 2-fluoro-3-methylpyridine unit, facilitated by the use of 2-Fluoro-3-methylpyridine-4-boronic acid, offers a nuanced yet powerful tool for fine-tuning these properties. The fluorine atom can enhance binding affinity through hydrogen bonding and other non-covalent interactions, while the methyl group can provide steric bulk and influence the molecule's conformation.

This technical guide provides a comprehensive overview of the synthesis of biaryl compounds utilizing this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Strategy

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl or vinyl halide) to form a new carbon-carbon bond.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials have made it an indispensable tool in organic synthesis.

The catalytic cycle, as depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

References

Application Notes: The Strategic Use of 2-Fluoro-3-methylpyridine-4-boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 2-Fluoro-3-methylpyridine-4-boronic acid (CAS No. 1451391-34-6), a key building block for medicinal chemistry and drug development.[1] We will explore the strategic advantages conferred by its unique structure, particularly the interplay of the fluorine and methyl substituents on the pyridine core. Detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with insights into reaction optimization and causality behind experimental choices. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic building blocks for the synthesis of complex molecular architectures, such as kinase inhibitors.

Introduction: The Value Proposition of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] The strategic incorporation of fluorine into these scaffolds has become a cornerstone of modern drug design.[3][4] Fluorine's high electronegativity and small size can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[3][4][5] Specifically, the carbon-fluorine bond can block sites of metabolic oxidation, enhancing the molecule's in-vivo half-life and bioavailability.[3][6]

This compound is a bifunctional reagent that combines these benefits with the synthetic versatility of a boronic acid. Boronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient formation of carbon-carbon bonds.[2][3][7] This particular isomer, with its fluorine at the 2-position, methyl at the 3-position, and the boronic acid at the 4-position, offers a unique electronic and steric profile for creating novel chemical entities.

Key Structural Advantages:

  • Modulated Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, which can prevent unwanted interactions with biological targets or catalyst poisoning in subsequent synthetic steps.

  • Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole or hydrogen bonding interactions within a protein's active site.[5]

  • Metabolic Stability: The fluorine atom can shield the pyridine ring from oxidative metabolism.[5][6]

  • Precise Vectorial Synthesis: The boronic acid at the 4-position provides a reliable handle for palladium-catalyzed cross-coupling, allowing for the directed and efficient assembly of biaryl and heteroaryl structures.[7]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the synthesis of 4-aryl or 4-heteroaryl pyridines via the Suzuki-Miyaura reaction. This transformation is fundamental to building the core structures of many targeted therapeutics, particularly kinase inhibitors which often feature a heterocyclic core decorated with various aryl groups to modulate potency and selectivity.[8][9][10]

General Workflow and Causality

The Suzuki-Miyaura coupling is a robust and highly versatile reaction, but its success with heteroaromatic partners, especially pyridines, requires careful consideration of reaction parameters. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation—a phenomenon sometimes referred to as the "2-pyridyl problem".[11] However, with appropriate ligand and base selection, this can be effectively mitigated.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl/heteroaryl halide, transmetalation of the boronic acid partner to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of base is critical for activating the boronic acid for the transmetalation step.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation reagents 1. Combine aryl halide (1.0 eq.), This compound (1.2-1.5 eq.), and Base (2.0-3.0 eq.) in a Schlenk tube. purge 2. Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. (Crucial for oxygen-sensitive catalysts) catalyst 3. Add Palladium Catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%) and degassed Solvent (e.g., Dioxane/Water). purge->catalyst heat 4. Heat reaction mixture (80-110 °C) and monitor progress via TLC or LC-MS. cool 5. Cool to room temperature and dilute with organic solvent (e.g., Ethyl Acetate). heat->cool extract 6. Wash with water and brine. Dry organic layer and concentrate. purify 7. Purify by column chromatography.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (CAS 1451391-34-6)

  • Aryl or Heteroaryl Bromide (Ar-Br)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Inert Gas: Argon or Nitrogen

Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8] This is critical as Pd(0) species in the catalytic cycle can be sensitive to oxidation.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv., 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The presence of water can be beneficial, often accelerating the transmetalation step and improving the solubility of the inorganic base.[12][13]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-fluoro-3-methylpyridine.

Data Summary and Optimization

The choice of reaction components can significantly impact yield and reaction time. The following table summarizes common parameters and provides a rationale for their selection, enabling logical optimization.

Parameter Reagent/Condition Typical Range Rationale & Optimization Insights
Boronic Acid This compound1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion and compensate for any potential protodeboronation.
Electrophile Aryl/Heteroaryl Halide1.0 equiv.Reactivity order: I > Br > OTf >> Cl.[7] For less reactive chlorides, more active catalysts (e.g., with phosphine oxide ligands) may be needed.[14]
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol%Pd(dppf)Cl₂ is often a robust choice for heteroaryl couplings.[12][13] Catalyst loading can be optimized based on substrate reactivity.
Base K₃PO₄, Na₂CO₃, Cs₂CO₃, KF2.0 - 3.0 equiv.The base activates the boronic acid. K₃PO₄ is a good starting point for many pyridyl couplings. The choice of base can be critical and substrate-dependent.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DME4:1 to 10:1 ratioAprotic solvents with some water are common.[12] The solvent system must be degassed to prevent catalyst oxidation.
Temperature 80 - 110 °C-Higher temperatures are often required to drive the reaction, especially with less reactive coupling partners.

Application in Kinase Inhibitor Synthesis

The 4-arylpyridine motif is a privileged structure in many kinase inhibitors. For example, it forms the core of compounds targeting Rho-associated kinase (ROCK) and others.[10] The Suzuki-Miyaura coupling using building blocks like this compound is a key strategy for rapidly generating analogs for structure-activity relationship (SAR) studies.[8] By varying the aryl halide coupling partner, chemists can probe different pockets of a kinase active site to optimize potency and selectivity.[15]

Diagram of the Drug Discovery Application

Kinase_Inhibitor_Synthesis cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization BuildingBlock 2-Fluoro-3-methyl- pyridine-4-boronic acid Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki ArylHalide Diverse Aryl/Heteroaryl Halides (Ar-X) ArylHalide->Suzuki Library Library of 4-Aryl-2-fluoro- 3-methylpyridine Analogs Suzuki->Library Screening Kinase Activity Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization (ADME Properties) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Workflow for kinase inhibitor development.

Conclusion

This compound is a high-value building block for contemporary drug discovery. Its strategic incorporation of fluorine provides a means to enhance the pharmacokinetic properties of lead compounds. The boronic acid functionality allows for its reliable and versatile use in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular scaffolds. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this reagent in the synthesis of next-generation therapeutics.

References

2-Fluoro-3-methylpyridine-4-boronic acid in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches for "2-Fluoro-3-methylpyridine-4-boronic acid," aiming to build a solid foundation. My focus is on its applications within cancer research, uncovering potential mechanisms of action, and any existing synthetic routes. I'm keen to identify relevant patents and publications.

Exploring Cancer Applications

I'm now delving into the practical applications of this compound. I'm actively pinpointing specific inhibitors and potential drug candidates that utilize this compound, and trying to trace their intended pathways. I'm also looking at known experimental procedures involving related boronic acid derivatives in cancer studies, to get a handle on established methods in the lab.

Deepening Data Gathering

I'm now expanding my search to include synthesis routes for anti-cancer agents, looking into patents. I am simultaneously examining experimental protocols involving related boronic acid derivatives to define my experimental approach. I aim to structure the application note by first introducing the compound, then detailing its role in synthesizing kinase inhibitors and providing a step-by-step MTS assay protocol and a Western blot.

Investigating Cancer Applications

I've been looking into "this compound" and its direct impact on cancer. Initial searches didn't reveal it as a primary anti-cancer agent, focusing instead on the broader boronic acid class and their derivative's importance, potentially acting on enzymes. I'm now exploring how this compound fits within the overall framework of these derivatives.

Rethinking Compound's Role

I'm reassessing "this compound," shifting from direct anti-cancer agent to a key building block. I'm now hunting for kinase inhibitors incorporating this fluoro-methyl-pyridine scaffold. The focus will be demonstrating its use in synthesis, possibly via Suzuki-Miyaura coupling, and sketching a probable mechanism of action, hopefully linking to known anticancer strategies.

Adjusting Research Scope

I'm now revising my focus. The initial compound, "this compound," isn't a direct cancer treatment. Instead, I'll showcase its value as a building block for kinase inhibitors, especially those with a fluoro-methyl-pyridine scaffold. I'm actively researching examples and envisioning synthesis via Suzuki-Miyaura coupling. The goal is a detailed mechanism of action for this hypothetical inhibitor and test protocols in cancer cells.

Defining the Application

I've shifted focus to defining the application of this building block, rather than directly assuming it's an anti-cancer agent. It's clear from initial searches that this boronic acid serves as a crucial component in constructing other potentially active compounds. My goal is to elucidate its role in synthesis.

Elaborating the Application

I've significantly expanded my application note to focus on synthesizing a hypothetical CLK or ROCK kinase inhibitor using the boronic acid. My search for kinase inhibitors with pyridine scaffolds yielded several relevant papers, guiding my design. I also found detailed Suzuki-Miyaura coupling protocols, making the synthesis seem feasible. Furthermore, I've secured standard protocols for assaying the hypothetical inhibitor's efficacy via MTS cell viability assays and Western blotting.

Refining the Synthesis

My focus is now firmly on the synthesis of FMP-821, a hypothetical kinase inhibitor. I'm building out the detailed reaction scheme, including reagents, conditions, and expected yields for each step, particularly the crucial Suzuki-Miyaura coupling. I'm also starting to write the characterization methods, referencing spectroscopic data commonly used to confirm the structure. I'm aiming to create a comprehensive, practically applicable protocol.

Updating the Application

I've significantly expanded my application note to focus on synthesizing a hypothetical CLK or ROCK kinase inhibitor using the boronic acid. I'm calling it FMP-821 and I'm designing the molecule based on common pyridine-based kinase inhibitors. I'm including a detailed, step-by-step synthetic protocol. In addition, I'm working on experimental protocols to test the efficacy of this hypothetical inhibitor, with both an MTS assay and Western blotting methods in mind.

Focusing the Introduction

My immediate task is to craft an introduction that clearly positions the boronic acid as a vital building block in synthesizing a hypothetical kinase inhibitor. I'm aiming to establish the molecule's relevance within a broader context of cancer research. The introduction will concisely present the significance of the scaffold's utility.

Developing the Protocol

I'm now fully immersed in the creation of a comprehensive application note and detailed synthetic protocol for FMP-821, my hypothetical kinase inhibitor. I've compiled several detailed Suzuki-Miyaura coupling protocols for the crucial step in the synthesis, and am drafting the introduction with a focus on positioning the boronic acid as a vital building block. My aim is a clear, step-by-step guide with well-defined characterization methods.

Reaction conditions for coupling with 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Fluoro-3-methylpyridine-4-boronic acid

Authored by: A Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of functionalized heterocyclic motifs is paramount for modulating the pharmacological profiles of new chemical entities.[1][2] this compound has emerged as a particularly valuable building block. The pyridine core is a prevalent scaffold in numerous biologically active molecules.[3] The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties, such as pKa, metabolic stability, and binding affinity, while the methyl group provides a steric and electronic handle for further optimization.[4]

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[5][6] We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in its robust and well-understood catalytic cycle, which utilizes a palladium catalyst to couple an organoboron species with an organohalide.[3][5] The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][5]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety (the 2-fluoro-3-methylpyridinyl group) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L_n-R² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product arx Ar-X (Coupling Partner) arx->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with Pyridylboronic Acids

While powerful, the coupling of heteroarylboronic acids, particularly those containing a pyridine ring, presents unique challenges that must be addressed through careful reaction optimization.

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] The choice of a suitable ligand is critical to mitigate this effect and maintain catalytic activity.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This is particularly prevalent under harsh basic conditions.[8]

  • Reagent Stability: Some boronic acids have limited shelf stability and can decompose over time. To circumvent this, more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are often employed.[8] These derivatives are more resistant to premature decomposition and release the active boronic acid in situ under the reaction conditions.[8]

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of coupling with this compound is contingent on the judicious selection of several key parameters. The table below summarizes common starting points, followed by a detailed explanation of each component's role.

ComponentRecommended ReagentsMolarity (mol%)Rationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Pd(PPh₃)₄ is a direct Pd(0) source. Others are "precatalysts" that generate Pd(0) in situ. Buchwald-type precatalysts are highly active and often effective for challenging heteroaryl couplings.[8][9]
Ligand PPh₃, SPhos, XPhos, dppf2 - 10 mol%Electron-rich, bulky phosphine ligands (like SPhos) stabilize the Pd center, promote reductive elimination, and can prevent catalyst inhibition by the pyridine nitrogen.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF2.0 - 3.0 equiv.The base activates the boronic acid to form a more nucleophilic boronate species for transmetalation. K₃PO₄ is often a good choice for unstable boronic acids to minimize protodeboronation.[8]
Solvent 1,4-Dioxane/H₂O, DMF/H₂O, Toluene0.1 - 0.5 MAprotic solvents are common. A small amount of water can facilitate the dissolution of the base and accelerate transmetalation. Anhydrous conditions may be necessary to suppress protodeboronation.[10][11] Solvents must be degassed.
Temperature 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave)N/AHigher temperatures are often required for less reactive coupling partners (e.g., aryl chlorides). Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for typical coupling reactions.

Experimental_Workflow start Start: Oven-Dried Glassware reagents Add Boronic Acid, Aryl Halide, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Dilute, Extract, Wash, Dry) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure using Conventional Heating

This protocol is suitable for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2.5 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealable reaction vial with stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, Pd(dppf)Cl₂, and K₃PO₄.[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water via syringe (typically a 4:1 to 5:1 solvent ratio).[10]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[4]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can offer significant advantages, including reduced reaction times and improved yields.[5]

Materials:

  • Same reagents as Protocol 1

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.).[5]

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.2 M.[5]

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature of 120 °C for 15-30 minutes.[5]

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps outlined in Protocol 1.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Inefficient catalyst activation.3. Catalyst poisoning by pyridine nitrogen.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[8]2. Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[8]3. Use a bulkier phosphine ligand (e.g., SPhos).
Significant Protodeboronation 1. Presence of excess water.2. Base is too strong or reaction time is too long.1. Use rigorously dried, anhydrous solvents and reagents.[8]2. Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).3. Convert the boronic acid to a more stable pinacol ester derivative.[8]
Homocoupling of Boronic Acid Presence of oxygen facilitating oxidative homocoupling.Ensure thorough degassing of all solvents and maintain a robust inert atmosphere throughout the setup and reaction.[8]

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds with 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-3-methylpyridine-4-boronic acid in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. This compound has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors.[1][2][3]

The presence of a fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, often enhancing metabolic stability and modulating the pKa of the nitrogen atom. This can lead to improved drug-like properties in the final compounds. The methyl group at the 3-position provides a steric and electronic handle for fine-tuning molecular interactions with biological targets. The boronic acid at the 4-position makes this reagent an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format.

Key Considerations for Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds. However, the successful coupling of heteroaryl boronic acids, particularly those containing nitrogen, requires careful consideration of several factors to mitigate common side reactions and ensure high yields.

  • Protodeboronation: A prevalent side reaction with heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often facilitated by aqueous basic conditions. To minimize this, anhydrous conditions and the use of milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[4]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical. For heteroaryl couplings, catalyst systems that promote rapid transmetalation and reductive elimination are desirable to outcompete protodeboronation. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. Electron-rich and bulky phosphine ligands, such as triphenylphosphine (PPh₃) or SPhos, can be effective. For challenging couplings, pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often employed.[5][6]

  • Solvent and Base: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and in mediating the activity of the base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The base is essential for the activation of the boronic acid to form a boronate species, which then undergoes transmetalation. The choice of base can significantly impact the reaction outcome, with common choices including Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Microwave-Assisted Synthesis: To accelerate reaction times and often improve yields, microwave-assisted synthesis is a powerful technique for Suzuki-Miyaura couplings.[7] Microwave irradiation can rapidly heat the reaction mixture to the desired temperature, leading to faster reaction rates and reduced formation of byproducts.[7]

Experimental Protocols

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and a model aryl bromide.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is adapted from established procedures for similar fluoropyridine boronic acids and is designed to be a robust starting point for optimization.[7]

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a reaction concentration of approximately 0.2 M.

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-2-fluoro-3-methylpyridine.

Data Presentation

The following table summarizes representative reaction parameters for the Suzuki-Miyaura coupling of pyridylboronic acids, providing a framework for expected outcomes and optimization.

ParameterRecommended Conditions for this compoundRationale
Palladium Catalyst Pd(dppf)Cl₂ (3-5 mol%)Often effective for heteroaryl couplings, promoting efficient transmetalation.[5][6]
Ligand dppf (as part of the pre-catalyst)Provides a good balance of electron richness and steric bulk.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)Milder bases that minimize protodeboronation of the sensitive heteroaryl boronic acid.[4]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates solubility of both organic and inorganic reagents.
Temperature 80-120 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are often required for efficient coupling of heteroaryl substrates. Microwave heating can significantly reduce reaction times.[7]
Reaction Time 8-24 hours (Conventional) or 10-30 minutes (Microwave)Microwave irradiation dramatically accelerates the reaction.[7]

Visualization of Experimental Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat Mixture (Conventional or Microwave) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Heterocyclic Product H->I

Caption: General workflow for the Suzuki-Miyaura synthesis of novel heterocyclic compounds.

Suzuki_Mechanism Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-X Pd0->PdII_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)L2-Het PdII_complex->Transmetalation_complex Transmetalation Boronate Het-B(OR)3⁻ Boronate->PdII_complex Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Het Transmetalation_complex->Product Reactants Ar-X + Het-B(OH)2 Base Base

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging yet valuable building block, 2-Fluoro-3-methylpyridine-4-boronic acid. Our approach is rooted in mechanistic understanding to empower you to overcome common hurdles and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions and common failure points encountered when working with this compound and related heteroaromatic boronic acids.

Question 1: My Suzuki coupling reaction is consistently yielding a significant amount of 2-Fluoro-3-methylpyridine as a byproduct, and my desired product yield is low. What is happening?

Answer: You are likely observing the effects of a common and detrimental side reaction called protodeboronation . This is the process where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your starting material and generating the corresponding pyridine byproduct.[1][2] Heteroaromatic boronic acids, especially those with nitrogen atoms like pyridine derivatives, are notoriously susceptible to this decomposition pathway.[3][4]

The electron-withdrawing nature of the fluorine atom and the pyridine ring itself can make the C-B bond more prone to cleavage, particularly in the presence of water and base, which are standard components of many Suzuki coupling protocols.[5]

Question 2: Why is this particular boronic acid so unstable? I don't have this problem with simple phenylboronic acid.

Answer: The instability stems from the presence of the basic nitrogen atom within the pyridine ring, a phenomenon often referred to as the "2-pyridyl problem" in related substrates.[4][6][7] This nitrogen can influence the reaction in two negative ways:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][8] This slows down the desired catalytic cycle, giving more time for side reactions like protodeboronation to occur. The 2-fluoro substituent in your reagent can modulate the Lewis basicity of the pyridine nitrogen, which can sometimes be advantageous but does not eliminate the issue.[9]

  • Unique Protodeboronation Mechanism: Unlike simple arylboronic acids, 2-pyridineboronic acids can form a highly reactive zwitterionic intermediate under neutral pH conditions.[1] This intermediate can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the undesired protodeboronated product.[1][2]

Question 3: I am using a standard Pd(PPh₃)₄ catalyst and K₂CO₃ base, but the reaction is not working well. What catalyst and base combination is recommended?

Answer: Standard conditions are often suboptimal for challenging heteroaromatic couplings. For substrates like this compound, more specialized catalyst systems and bases are required.[8]

  • Catalyst/Ligand Choice: Highly active catalyst systems are needed to ensure the rate of the desired cross-coupling is much faster than the rate of decomposition. Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][7][8] These ligands stabilize the palladium catalyst, promote the often-difficult oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[8]

  • Base Selection: The choice of base is critical. While it is needed to activate the boronic acid for transmetalation, harsh basic conditions can accelerate protodeboronation.[5][10] Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is frequently a top choice for these challenging couplings.[5][8] Cesium carbonate (Cs₂CO₃) or milder bases like potassium fluoride (KF) can also be effective and are worth screening.[5][10]

Troubleshooting Guide: From Low Yield to Optimized Reaction

If you are facing low yields, incomplete conversion, or a complex mixture of byproducts, follow this systematic troubleshooting workflow.

G cluster_start Start: Low Yield / Failed Reaction cluster_analysis Problem Analysis & Initial Checks cluster_optimization Systematic Optimization Strategy cluster_success Successful Reaction start Identify Symptoms: - Low Product Yield - High SM Recovery - Protodeboronation - Homocoupling reagent_check Step 1: Verify Reagent Quality - Fresh Boronic Acid/Ester - Anhydrous, Degassed Solvent - Active Catalyst & Ligand - Pure Base start->reagent_check Begin Troubleshooting atmosphere_check Step 2: Ensure Inert Atmosphere - Rigorous Degassing (Ar/N2) - Check for Leaks reagent_check->atmosphere_check boron_source Step 3: Stabilize Boron Reagent Is protodeboronation >10%? Switch from Boronic Acid to: - Pinacol Ester (BPin) - MIDA Boronate - Trifluoroborate Salt (BF3K) atmosphere_check->boron_source If reagents are good catalyst_screen Step 4: Screen Catalyst System - Use Buchwald Ligands (SPhos, XPhos) - Try different Pd Precatalysts - Increase Catalyst Loading (2-5 mol%) boron_source->catalyst_screen If instability persists base_solvent_screen Step 5: Optimize Base & Solvent - Start with K3PO4 or Cs2CO3 - Use Anhydrous Solvents (Dioxane, Toluene, THF) - Screen Temperature (80-110 °C) catalyst_screen->base_solvent_screen If yield still low success High Yield of Desired Product base_solvent_screen->success Optimized Conditions

Caption: A workflow diagram for troubleshooting low yields.

Step 1: Stabilize the Boronic Acid Reagent

The most impactful first step is often to switch from the free boronic acid to a more stable derivative. This strategy minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, favoring the desired cross-coupling over decomposition.[3]

  • Recommended Action: Convert this compound to its pinacol ester (BPin) or potassium trifluoroborate salt (BF₃K) .[3][8] These derivatives are significantly more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid for the catalytic cycle.

Step 2: Implement an Advanced Catalyst System

Your choice of catalyst and ligand is paramount. The goal is to accelerate the productive catalytic cycle to outpace the decomposition pathways.

  • Recommended Action: Screen a panel of modern palladium precatalysts and ligands. Start with a combination known for its high activity in challenging couplings.

ParameterRecommendationRationale
Pd Precatalyst G3 or G4 Buchwald PrecatalystsHighly active, air-stable, and ensure efficient generation of the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[7][8]
Catalyst Loading 1-5 mol %Higher loadings may be necessary for particularly difficult couplings or unreactive aryl halides.
Step 3: Optimize Base and Solvent Conditions

Base and solvent are not passive components; they actively influence catalyst activity and substrate stability.

  • Recommended Action: Employ anhydrous conditions with a suitable base.

ParameterRecommendationRationale
Base K₃PO₄ (Potassium Phosphate), 3.0 equiv.Often provides the best results by activating the boronate without excessively promoting protodeboronation.[8]
Solvent Anhydrous 1,4-Dioxane or TolueneWater can be a proton source for protodeboronation. Using rigorously dried solvents can suppress this side reaction.[3][10]
Temperature 80-110 °CHigher temperatures can overcome activation barriers but may also increase decomposition.[8] Start around 90 °C and adjust as needed based on reaction monitoring.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound pinacol ester

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane, to a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step might be failing. For instance, if starting materials are unreacted, the oxidative addition step may be slow, requiring a more active ligand. If boronic acid is consumed without product formation, transmetalation is likely being outcompeted by protodeboronation.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 Transmetalation->PdII_Diaryl Boronate [R2-B(OH)3]- Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 (Desired Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Boronic Acid) BoronicAcid->Boronate Activation Base Base (e.g., K3PO4) Base->Boronate

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

By systematically addressing the inherent instability of this compound and employing modern, highly active catalyst systems, researchers can reliably achieve high yields in this challenging yet important transformation.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-methylpyridine-4-boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the initial checks I should perform?

When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is the first step. Here's what to look into:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your catalyst, whether a pre-catalyst or generated in situ, is active. If using a Pd(II) source, it requires reduction to the active Pd(0) species.[1][2] The presence of oxygen can deactivate the catalyst, so ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][2]

  • Reagent Quality: Boronic acids, especially heteroaryl boronic acids, can degrade over time.[1][3] Verify the purity of your this compound, aryl halide, and solvents.

  • Base and Solvent Choice: The selection of base and solvent is crucial and often linked. The base needs to be strong enough to promote transmetalation but not so strong as to cause degradation.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1] In biphasic systems, vigorous stirring is essential.[1]

Q2: I'm observing a significant amount of a side product that corresponds to the deborylated starting material (2-Fluoro-3-methylpyridine). What is happening and how can I prevent it?

This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] Heteroaryl boronic acids are particularly susceptible to this issue.[4][6]

Here’s how to minimize protodeboronation:

  • Use Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce decomposition.[4][7] These derivatives slowly release the active boronic acid under reaction conditions, keeping its concentration low and favoring the desired cross-coupling.[4][7]

  • Anhydrous Conditions: Water is a common proton source for this side reaction.[5] Employing rigorously dried solvents and reagents can suppress protodeboronation.[1][4]

  • Optimize the Base: While a base is necessary, its strength can influence the rate of protodeboronation.[4] Weaker bases such as K₃PO₄, K₂CO₃, or KF are often preferred over stronger ones like NaOH.[1][4]

  • Modern Catalyst Systems: Employing catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) can promote rapid catalytic turnover, allowing the desired coupling to outpace the decomposition of the boronic acid.[4]

Q3: My reaction seems to stall, or I see the formation of homocoupled products. What could be the cause?

Stalled reactions or the formation of homocoupled boronic acid products often point to issues with the catalyst's stability and the reaction atmosphere.

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[6] Using specialized precatalysts that rapidly generate the active Pd(0) species can mitigate this.[4][8]

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1][2] It's critical to ensure your reaction setup is free of oxygen by thoroughly degassing solvents and maintaining a robust inert atmosphere.[1] Starting with a Pd(0) source can also help avoid in-situ reduction steps that might promote homocoupling.[4]

In-depth Troubleshooting Guides

Guide 1: Tackling Protodeboronation in Detail

Protodeboronation is a major challenge with heteroaryl boronic acids.[3][5][6] The mechanism can be complex and is often pH-dependent.[9][10]

Understanding the "Why": Causality in Protodeboronation

The electron-withdrawing nature of the pyridine ring, compounded by the fluorine atom, makes the boronic acid group more susceptible to cleavage. In the presence of a base and a proton source (like water), the boronate species can be protonated at the carbon atom, leading to the loss of the boron moiety.[5][11]

Workflow for Minimizing Protodeboronation

G cluster_0 Problem Identification cluster_1 Strategy 1: Stabilize the Boron Species cluster_2 Strategy 2: Control the Proton Source cluster_3 Strategy 3: Optimize Reaction Kinetics cluster_4 Outcome Protodeboronation Significant Protodeboronation Observed (e.g., >10% deborylated pyridine by LCMS) Convert Convert to Pinacol or MIDA Boronate Ester Protodeboronation->Convert Anhydrous Switch to Strictly Anhydrous Conditions Protodeboronation->Anhydrous Base Use Weaker Base (e.g., K₂CO₃, KF) Protodeboronation->Base Rationale1 Rationale: Esters are more stable and slowly release the active boronic acid. Convert->Rationale1 Success Improved Yield, Minimized Side Product Convert->Success Rationale2 Rationale: Water is the primary proton source for the side reaction. Anhydrous->Rationale2 Anhydrous->Success Catalyst Employ Fast Catalyst System (e.g., Buchwald Precatalyst, SPhos ligand) Base->Catalyst Rationale3 Rationale: A faster catalytic cycle outcompetes boronic acid decomposition. Catalyst->Rationale3 Catalyst->Success

Caption: Troubleshooting workflow for protodeboronation.

Protocol 1: Conversion to Pinacol Ester

This protocol provides a general method for protecting the boronic acid as its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq.) and pinacol (1.1 eq.).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Guide 2: Optimizing Catalyst and Ligand Systems

For challenging substrates like this compound, the choice of catalyst and ligand is paramount. The goal is to facilitate a rapid catalytic cycle to ensure the desired cross-coupling occurs faster than potential decomposition pathways.

Understanding the "Why": The Role of Catalysts and Ligands
  • Oxidative Addition: This is the first step where the palladium catalyst inserts into the aryl halide bond. Electron-rich, bulky phosphine ligands can accelerate this step, especially with less reactive aryl chlorides.[12]

  • Transmetalation: The transfer of the organic group from boron to palladium. This step is often rate-limiting and is facilitated by the base.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands can also promote this step.[12]

Recommended Catalyst Systems

The following table outlines catalyst systems that have shown success with challenging heteroaryl boronic acids.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-2% Pd, 2-4% LigandHighly active for challenging substrates, promotes fast turnover.[4]
Pd(dppf)Cl₂(None needed)2-5%Good general catalyst, often effective for a range of substrates.[13][14]
Buchwald Precatalysts (e.g., XPhos Pd G3)(Integrated)1-2%Air-stable, rapidly generates active Pd(0) under mild conditions.[1][8]

Catalytic Cycle and Points of Failure

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation Inhibition PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl Protodeboronation Protodeboronation of Ar'-B(OR)₂ Transmetalation->Protodeboronation Competition RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Suzuki-Miyaura cycle and common failure points.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound (or its pinacol ester).

Materials:

  • Aryl halide (1.0 eq.)

  • This compound pinacol ester (1.2 eq.)

  • Potassium phosphate (K₃PO₄, 3.0 eq.), finely powdered

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid ester, and potassium phosphate.[4]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.[4]

  • Under the inert atmosphere, add the palladium precatalyst followed by the anhydrous, degassed solvent.[4]

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By understanding the inherent instability of this compound and applying these targeted troubleshooting strategies, researchers can significantly improve reaction outcomes and achieve their synthetic goals.

References

Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-3-methylpyridine-4-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Fluoro-3-methylpyridine-4-boronic acid in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your synthetic endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The fluorine substituent can serve as a handle for further functionalization or to modulate the physicochemical properties of the target molecule. However, like many heteroaromatic boronic acids, it is susceptible to side reactions that can significantly lower the yield of the desired cross-coupled product. This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling, providing you with the knowledge to diagnose and mitigate these issues effectively.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues you may encounter during your cross-coupling experiments with this compound.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product with Significant Formation of 2-Fluoro-3-methylpyridine

Diagnosis: The primary suspect for this observation is protodeboronation . This is a side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, resulting in the formation of the corresponding deborylated starting material, 2-fluoro-3-methylpyridine.[1] Pyridylboronic acids are particularly prone to this degradation pathway, which can be accelerated by aqueous basic conditions.[1][2][3]

Causality:

  • Aqueous Base: The presence of water and a base can facilitate the formation of a boronate species, which is then susceptible to protonolysis.[2]

  • Substituent Effects: The electron-withdrawing nature of the fluorine atom on the pyridine ring can increase the susceptibility of the boronic acid to protodeboronation.[4]

  • Prolonged Reaction Times and High Temperatures: These conditions can increase the rate of decomposition of the boronic acid.

Solutions:

Solution Mechanism of Action Experimental Protocol
1. Use of Boronic Esters Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1] They slowly release the boronic acid in situ, keeping its concentration low and favoring cross-coupling over decomposition.1. In a clean, dry flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene. 2. Heat the mixture to reflux with a Dean-Stark trap to remove water. 3. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed. 4. Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can be used directly in the coupling reaction.
2. Rigorously Anhydrous Conditions Minimizing the presence of water is crucial to suppress the hydrolysis and subsequent protodeboronation of the boronic acid.[1]1. Dry all glassware in an oven at >120 °C overnight. 2. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. 3. Use a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃) and handle it in a glovebox if possible.
3. Optimize Base Selection The strength and nature of the base can significantly impact the rate of protodeboronation. Weaker inorganic bases are often preferred over strong hydroxides.[1]1. Screen a panel of bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and KF. 2. Start with milder conditions and weaker bases before escalating to stronger ones. 3. For poorly soluble inorganic bases, a minimal amount of water (e.g., 10:1 dioxane:water) can sometimes be beneficial, but a careful balance must be struck to avoid excessive protodeboronation.[5]
4. Employ "Slow-Release" Strategies N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that slowly release the boronic acid under basic conditions, providing a controlled low concentration of the active coupling partner.[6]1. Synthesize the MIDA boronate of this compound following established procedures. 2. Use the MIDA boronate directly in the Suzuki coupling reaction under standard conditions. The slow release of the boronic acid will minimize its decomposition.
Issue 2: Formation of a Symmetrical Bipyridine Byproduct (Homocoupling)

Diagnosis: The formation of 4,4'-bis(2-fluoro-3-methylpyridine) indicates that homocoupling of the boronic acid is occurring. This side reaction is often promoted by the presence of oxygen.[7]

Causality:

  • Presence of Oxygen: Molecular oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid.[7]

  • Inefficient Catalyst Turnover: If the cross-coupling catalytic cycle is slow, the palladium catalyst can be diverted to a pathway that promotes homocoupling.

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling.

Solutions:

Solution Mechanism of Action Experimental Protocol
1. Thorough Degassing Removing dissolved oxygen from the reaction mixture is the most effective way to prevent oxidative homocoupling.1. For the solvent: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use. 2. For the reaction mixture: Assemble the reaction vessel with all solid reagents, seal it, and then subject it to several cycles of vacuum and backfilling with an inert gas (freeze-pump-thaw is highly effective for volatile solvents).
2. Use of a Pre-formed Pd(0) Catalyst Starting with an active Pd(0) source can sometimes accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.1. Instead of Pd(OAc)₂ which requires in situ reduction, use a catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst).
3. Optimize Catalyst and Ligand A highly active catalyst system can promote rapid cross-coupling, minimizing the time for side reactions like homocoupling to occur.1. Screen different phosphine ligands, particularly bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos), which are known to be effective for challenging couplings.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound more stable than its 2-pyridyl isomer?

A1: The position of the boronic acid group on the pyridine ring has a significant impact on its stability. 4-pyridyl boronic acids are generally more stable than 2-pyridyl boronic acids.[2][9] This is because 2-pyridyl boronic acids can form a zwitterionic intermediate that is highly susceptible to protodeboronation.[2][9][10] The boronic acid at the 4-position of the pyridine ring does not have a readily available pathway for such a facile decomposition.

Q2: How does the fluorine substituent affect the reactivity of the boronic acid?

A2: The fluorine atom is strongly electron-withdrawing, which has two main effects. First, it can increase the Lewis acidity of the boron center, which can influence the transmetalation step.[11] Second, by making the pyridine ring more electron-deficient, it can increase the susceptibility of the C-B bond to nucleophilic attack, potentially accelerating base-mediated protodeboronation.[4]

Q3: What is the role of the methyl group in this molecule?

A3: The methyl group is electron-donating and can have a modest stabilizing effect on the pyridine ring through hyperconjugation. However, its steric presence ortho to the boronic acid group can also influence the rate of both the desired cross-coupling and undesired side reactions. This steric hindrance may slightly disfavor the approach of the palladium complex, potentially requiring more robust catalytic systems.

Q4: Can I use a pre-made solution of my base?

A4: It is generally not recommended to use pre-made aqueous solutions of bases, as this introduces a significant amount of water into the reaction, which can promote protodeboronation. It is best to use a finely powdered, anhydrous solid base and add it directly to the reaction vessel.

Q5: My reaction is still not working despite trying the troubleshooting steps. What else can I do?

A5: If you have diligently applied the strategies to minimize protodeboronation and homocoupling without success, consider the following:

  • Reagent Quality: Ensure that your aryl halide coupling partner is pure and that the this compound has not degraded during storage.

  • Catalyst Deactivation: The nitrogen on the pyridine ring can coordinate to the palladium center and inhibit the catalyst.[8] Using bulky, electron-rich phosphine ligands can help mitigate this "2-pyridyl problem," even though the boronic acid is at the 4-position.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. If you are using a standard solvent like dioxane or toluene, consider screening other options like DMF or 2-MeTHF.

Part 3: Visualization of Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the two major side reactions.

Suzuki_Coupling cluster_main Desired Suzuki-Miyaura Pathway A Ar-X + Pd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B C Ar-Pd(II)-Ar' (Transmetalation) B->C + Ar'-B(OH)₂ + Base D Ar-Ar' (Reductive Elimination) C->D E Pd(0) D->E E->A ArB 2-Fluoro-3-methylpyridine -4-boronic acid (Ar'-B(OH)₂) ArB->C caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling P1 Ar'-B(OH)₂ P2 [Ar'-B(OH)₃]⁻ (Boronate) P1->P2 + OH⁻ P3 Ar'-H (2-Fluoro-3-methylpyridine) P2->P3 + H₂O H1 2 x Ar'-B(OH)₂ H2 Ar'-Ar' (Homocoupled Product) H1->H2 + Pd Catalyst + O₂ caption Figure 2. Major side reaction pathways for this compound.

Figure 2. Major side reaction pathways for this compound.

References

Overcoming protodeboronation of 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methylpyridine-4-boronic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming protodeboronation during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Challenge of Protodeboronation

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a common and frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of the undesired byproduct, 2-fluoro-3-methylpyridine.[1][2] This not only consumes the boronic acid, reducing the yield of the desired coupled product, but also complicates purification.

The susceptibility of this reagent to protodeboronation is heightened by its electron-deficient nature, a consequence of the fluorine atom and the pyridine ring nitrogen.[3][4] This guide provides a scientifically grounded, in-depth exploration of why this occurs and presents field-proven strategies to mitigate this issue, ensuring the success of your coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab, providing both an explanation of the underlying cause and actionable solutions.

Question 1: My Suzuki-Miyaura reaction is giving low yields, and I'm isolating 2-fluoro-3-methylpyridine as a major byproduct. What is happening and how can I fix it?

Answer: You are observing classic protodeboronation.[1][2] The basic and often aqueous conditions required for the Suzuki-Miyaura reaction create an environment ripe for this undesired side reaction. The key to success is to create conditions where the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.[2]

Here are several strategies, from simple adjustments to more robust solutions:

Strategy 1: Optimization of Reaction Conditions

The first line of defense is to adjust the reaction parameters to disfavor the protodeboronation pathway.

  • Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[5][6] Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can significantly suppress this side reaction.[6] The choice of base is critical as it influences the reaction pH and the formation of the active boronate species.[7]

  • Lower the Reaction Temperature: Higher temperatures accelerate nearly all reactions, including protodeboronation.[6][8] If your catalyst system is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can dramatically improve the ratio of product to byproduct.

  • Employ Anhydrous Conditions: Water is the primary proton source for protodeboronation.[9][10] While Suzuki couplings often benefit from some water to facilitate base dissolution and boronic acid activation, strictly anhydrous conditions can effectively shut down the protodeboronation pathway.[9][10][11][12] This can be achieved by using anhydrous solvents (like dioxane or THF), oven-dried glassware, and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[9][10][12]

Strategy 2: Advanced Catalyst Systems

The catalyst's efficiency is paramount. A highly active catalyst can drive the cross-coupling to completion before significant protodeboronation occurs.[1][2]

  • Use Highly Active Catalysts: Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often highly effective at lower temperatures and can accelerate the rate-limiting oxidative addition step of the catalytic cycle.[13][14][15][16][17]

  • Beware of Ligand Effects: While bulky phosphine ligands are often employed to facilitate challenging couplings, some studies have shown they can paradoxically promote palladium-catalyzed protodeboronation.[13][14][15][18] Therefore, ligand screening may be necessary for optimal results.

Strategy 3: Modification of the Boron Reagent

If optimizing conditions is insufficient, the most effective strategy is to modify the boronic acid itself into a more stable derivative.[4]

  • Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative like a pinacol ester is a highly effective approach.[4][6][19] These esters are generally more robust and less prone to premature decomposition.

  • Utilize Potassium Trifluoroborate (BF₃K) Salts: These salts are crystalline, air-stable solids that are often more resistant to protodeboronation than the corresponding boronic acids.[20][21][22][23][24] They slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.

  • Employ N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline, and chromatography-compatible derivatives.[1][25][26] They are unreactive under anhydrous coupling conditions but undergo slow hydrolysis in the presence of an aqueous base to release the boronic acid.[26] This "slow-release" strategy is one of the most powerful methods for coupling notoriously unstable boronic acids.[1][2][27]

Question 2: I've tried using a milder base and lower temperature, but I'm still seeing significant protodeboronation. What is the next logical step?

Answer: Your next step should be to move from optimizing conditions to modifying the reagent. The most direct and often most successful approach is to replace the boronic acid with a more stable derivative.

  • First Choice - Pinacol Ester: Synthesize or purchase the pinacol ester of this compound. For many systems, this increased stability is sufficient to achieve high yields.

  • Gold Standard - MIDA Boronate: If the pinacol ester still proves too labile, converting it to the MIDA boronate is the recommended gold standard.[28] The slow-release mechanism ensures the concentration of the unstable free boronic acid remains minimal throughout the reaction, dramatically suppressing protodeboronation and favoring the desired cross-coupling.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: What exactly is protodeboronation?

    • A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophilic coupling partner.[1][2]

  • Q2: Why is this compound so susceptible?

    • A2: Heteroaromatic boronic acids, especially those with electron-withdrawing groups like fluorine and a pyridine nitrogen, have a more polarized and weaker C-B bond, making them more susceptible to cleavage by a proton source (like water), particularly under the basic conditions of a Suzuki-Miyaura coupling.[3][29]

  • Q3: Is there a "best" base to use to avoid this problem?

    • A3: While there is no single "best" base for all substrates, weaker bases are generally preferred. K₃PO₄ is an excellent starting point as it is effective in many systems while being less harsh than hydroxides.[6] For anhydrous systems, soluble organic bases like TMSOK have proven very effective.[10][12]

  • Q4: I see boronic acids and their pinacol esters are commercially available. When should I choose the ester over the acid?

    • A4: For challenging substrates known to be unstable, such as electron-deficient pyridyl boronic acids, it is often best practice to start with the pinacol ester derivative.[6][19] The increased stability of the pinacol ester often leads to higher and more reproducible yields of the desired product.[6]

  • Q5: What is a MIDA boronate and why is it so effective?

    • A5: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid (MIDA). This forms a stable, sp³-hybridized boron center. Its effectiveness comes from its "slow-release" mechanism under aqueous basic conditions, which keeps the concentration of the unstable free boronic acid low, thus minimizing decomposition while still allowing the desired coupling to proceed.[1][2]

Visualizing the Problem: Competing Reaction Pathways

To achieve a high yield, the rate of the productive Suzuki-Miyaura catalytic cycle must be significantly faster than the rate of the off-cycle protodeboronation pathway.

G A Ar-B(OH)₂ (this compound) B Suzuki-Miyaura Catalytic Cycle A->B Productive Coupling D Protodeboronation Pathway A->D Undesired Side Reaction F Conditions: Base, H₂O, Heat, Pd Catalyst C Desired Product (Ar-Ar') B->C Reductive Elimination E Byproduct (Ar-H) D->E C-B Cleavage G start Start: Low Yield & High Protodeboronation cond Step 1: Modify Conditions - Use Milder Base (K₃PO₄) - Lower Temperature (e.g., 80°C) - Use Anhydrous Solvents start->cond check1 Problem Solved? cond->check1 reagent Step 2: Change Reagent - Switch to Pinacol Ester check1->reagent No end Success: High Yield of Desired Product check1->end Yes check2 Problem Solved? reagent->check2 mida Step 3: Use 'Slow-Release' - Switch to MIDA Boronate check2->mida No check2->end Yes mida->end

References

Technical Support Center: Purification Methods for Products from 2-Fluoro-3-methylpyridine-4-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for purifying reaction products derived from 2-Fluoro-3-methylpyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique structural features of this reagent—a basic pyridine nitrogen, a fluorine substituent, and a reactive boronic acid—necessitate specialized purification strategies. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions - Understanding the Challenges

This section addresses the fundamental issues and common impurities encountered when working with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides unreacted starting materials, several side products are common in Suzuki-Miyaura couplings involving heteroaryl boronic acids.[1] Understanding these impurities is the first step toward designing an effective purification strategy. Key byproducts include:

  • Protodeboronation Product: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in 2-fluoro-3-methylpyridine.[2] Heteroaryl boronic acids are particularly susceptible to this degradation, which can be accelerated by aqueous bases.[2]

  • Homocoupling Product: The boronic acid can couple with itself to form a bi-pyridine dimer. This side reaction is often facilitated by the presence of oxygen or an excess of soluble Pd(II) species in the reaction mixture.[3][4][5]

  • Residual Palladium Catalyst: Palladium residues can remain in the final product, often appearing as a dark coloration (palladium black) or as soluble complexes.[1][6]

  • Ligand-Derived Impurities: In some cases, impurities can arise from the aryl groups on the phosphine ligands used in the reaction.[7][8]

Impurity TypeOriginRecommended Initial Action
Protodeboronation ProductHydrolysis/protonation of the boronic acid C-B bond.[1]Minimize water in the reaction; consider using a boronic ester.[2]
Homocoupling ProductOxidative coupling of two boronic acid molecules.[3][4]Thoroughly degas reagents and solvents before reaction.[3]
Residual PalladiumCatalyst from the cross-coupling reaction.Filtration through Celite® for heterogeneous Pd; Scavengers for soluble Pd.[9][10]
Unreacted Starting MaterialsIncomplete reaction conversion.Chromatographic separation or optimized workup (e.g., acid wash).
Q2: Why is removing residual palladium so difficult for products containing a pyridine ring?

A2: The primary challenge stems from the pyridine nitrogen itself. The nitrogen's lone pair of electrons acts as a strong ligand, forming stable coordination complexes with palladium species.[10] This chelation can keep the palladium soluble in the organic phase during workup, making its removal by simple filtration or aqueous washes ineffective.[10] Therefore, specialized techniques are required to break this complex or selectively bind the palladium more strongly than the product does.

Q3: My main byproduct is the homocoupled dimer of the boronic acid. How can I prevent this to simplify purification?

A3: Homocoupling is typically mediated by Pd(II) species and can be exacerbated by the presence of dissolved oxygen.[4][5] While purification can separate this dimer, prevention is a far more effective strategy. Two key process modifications can suppress its formation:

  • Rigorous Exclusion of Oxygen: Before adding the catalyst, ensure the reaction mixture and headspace are free of oxygen. This can be achieved by performing several vacuum/inert gas backfill cycles or by sparging the solvent with argon or nitrogen for an extended period.[3][4]

  • Control of Pd(II) Concentration: Using a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly impacting the catalytic cycle.[3] Alternatively, using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) can also reduce homocoupling.[11]

Q4: I am seeing significant formation of 2-fluoro-3-methylpyridine (the protodeboronation product). What is the best way to address this?

A4: Protodeboronation is a classic side reaction for heteroaryl boronic acids, especially those with nitrogen atoms.[2] The instability of the C-B bond is the root cause. The most robust solution is to avoid using the free boronic acid directly. Instead, convert it to a more stable derivative:

  • Pinacol Esters or Trifluoroborate Salts: These derivatives are significantly more resistant to premature decomposition and protodeboronation.[2][11] They slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its ambient concentration low and favoring the desired cross-coupling over degradation.[2]

Part 2: Troubleshooting Guide - Purification Protocols & Methodologies

This section provides actionable solutions and step-by-step protocols for common purification problems.

Issue 1: My purified product is a dark color, indicating palladium contamination.
  • Probable Cause: Soluble palladium complexes coordinated to your pyridine-containing product.

  • Solutions:

    • Filtration through Celite®: This is most effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated as palladium black.[6][9][12]

    • Activated Carbon Treatment: A cost-effective but sometimes non-specific method. It can adsorb palladium, but may also lead to product loss.[6][10]

    • Metal Scavenger Resins: The most effective method for removing soluble palladium. These are solid supports (silica or polymer) functionalized with groups like thiols or triamines that have a very high affinity for palladium.[10]

  • Dissolve Crude Product: After initial workup, dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Add Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the theoretical amount of palladium catalyst used).

  • Stir Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40–50 °C). The required time can range from 2 to 24 hours. Monitor the removal by taking small aliquots, filtering, and checking for color.[10]

  • Filter: Once scavenging is complete, filter the mixture through a pad of Celite® or a syringe filter (e.g., 0.45 µm PTFE) to remove the resin.

  • Rinse and Concentrate: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free product.

Issue 2: My product streaks badly during silica gel column chromatography (peak tailing).
  • Probable Cause: The basic pyridine nitrogen on your product is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This causes a portion of the product to bind tightly and elute slowly, resulting in broad, tailing peaks and poor separation.

  • Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

  • Select Eluent System: Based on TLC analysis, determine a suitable non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

  • Add Basic Modifier: To the pre-mixed eluent, add 0.5-1% triethylamine (Et₃N) or pyridine by volume. For example, for 1 L of eluent, add 5-10 mL of Et₃N.

  • Prepare Column: Pack the silica gel column using the modified eluent. It is crucial to use the modified eluent for packing, loading, and running the column to ensure consistent conditions.

  • Load and Elute: Load your sample (dissolved in a minimum amount of the modified eluent or dry-loaded onto a small amount of silica) and run the column as usual. The peaks should be significantly sharper and more symmetrical.

  • Concentrate: After collecting fractions, concentrate them under reduced pressure. Note that the triethylamine will need to be removed under high vacuum as it is relatively high-boiling.

Issue 3: How can I use a liquid-liquid extraction to simplify my purification?
  • Probable Cause: Your crude mixture contains impurities with different acid/base properties than your product.

  • Solution: Exploit the basicity of the pyridine nitrogen. By washing the organic solution of your crude product with a dilute acid, you can protonate the pyridine nitrogen, forming a water-soluble pyridinium salt.[14][15] This allows for separation from non-basic impurities.

  • Dissolve Crude Product: After the reaction, perform an initial quench and dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Perform Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5-10% aqueous citric acid).[15] Shake the funnel, venting frequently.

  • Separate Layers: Allow the layers to separate.

    • If your product is the desired basic compound: It will now be in the aqueous layer as the pyridinium salt. Isolate this aqueous layer. To recover the product, make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) until pH > 8, then extract it back into an organic solvent.

    • If you are removing basic impurities: Your neutral product will remain in the organic layer. Discard the aqueous layer containing the protonated impurities.

  • Finalize Workup: Wash the final organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[15]

Part 3: Visual Workflow

To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow for tackling a crude product mixture from a this compound reaction.

Purification_Workflow start Crude Reaction Mixture check_pd Dark Color / Pd Contamination? start->check_pd pd_removal Palladium Removal Protocol (Scavenger, Carbon, Celite) check_pd->pd_removal Yes check_polarity Impurities Have Different Polarity? check_pd->check_polarity No pd_removal->check_polarity chromatography Column Chromatography (with Et3N modifier) check_polarity->chromatography Yes check_acid_base Impurities Have Different Acid/Base Properties? check_polarity->check_acid_base No check_purity Product Sufficiently Pure? chromatography->check_purity extraction Acid/Base Liquid-Liquid Extraction check_acid_base->extraction Yes check_acid_base->check_purity No extraction->check_purity crystallization Crystallization check_purity->crystallization Yes, attempt crystallization final_product Pure Product check_purity->final_product Yes, if oil or cannot crystallize end_point Further Analysis check_purity->end_point No, re-evaluate strategy crystallization->final_product

References

Technical Support Center: Impact of Base and Solvent on 2-Fluoro-3-methylpyridine-4-boronic acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-methylpyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable synthetic building block. Here, we address common experimental challenges in a question-and-answer format, providing troubleshooting strategies, optimized protocols, and the underlying scientific principles to ensure the success of your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a challenging reagent?

This compound is a heteroaromatic organoboron compound widely used in medicinal chemistry. It serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl molecules, which are common motifs in pharmaceutical candidates.[1] The fluorine substituent can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, while the pyridine nitrogen offers a site for hydrogen bonding interactions.[2]

The primary challenge with this reagent lies in its inherent instability under typical Suzuki-Miyaura reaction conditions.[3] It is highly susceptible to a detrimental side reaction called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to low yields of the desired product.[4][5]

Q2: What is protodeboronation and why is this specific boronic acid so susceptible?

Protodeboronation is the most significant competing side reaction, converting the boronic acid back into its parent arene (in this case, 2-fluoro-3-methylpyridine).[1][6] This process is often accelerated by the very conditions required for the cross-coupling: heat, base, and aqueous solvents.[6][7]

This compound is particularly prone to this degradation due to two main electronic factors:

  • π-Deficient Heterocycle : The electron-withdrawing nature of the pyridine ring nitrogen makes the boronic acid electron-deficient. This can weaken the carbon-boron bond, making it more susceptible to cleavage.[1]

  • Inductive Effect of Fluorine : The highly electronegative fluorine atom further withdraws electron density from the pyridine ring, exacerbating the instability of the C-B bond.[8][9]

The combination of these effects makes the boronic acid unstable, often requiring careful optimization to favor the desired cross-coupling over decomposition.[3][7]

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and why is its selection so critical?

The base plays an essential, albeit dual, role in the Suzuki-Miyaura catalytic cycle.[10] Its primary function is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, typically a boronate species [R-B(OH)₃]⁻.[11][12] This activated boronate is then competent to undergo the crucial transmetalation step with the palladium(II)-halide complex.[13][14]

However, the base is also a primary culprit in promoting protodeboronation.[6] This creates a delicate balance: the base must be strong enough to facilitate the formation of the boronate and drive the catalytic cycle, but not so strong or concentrated that it accelerates the decomposition of the starting material. This is why the choice of base is one of the most critical parameters to optimize.[11][12]

Q4: How does the choice of solvent impact the reaction outcome?

Solvents profoundly influence the outcome of Suzuki-Miyaura couplings by affecting reagent solubility, catalyst stability, and even the reaction mechanism.[15][16]

  • Solubility : All components, including the boronic acid, aryl halide, base, and catalyst, must have adequate solubility for the reaction to proceed efficiently. Inorganic bases like K₃PO₄ or K₂CO₃ are often poorly soluble in purely organic solvents like toluene or dioxane.[5]

  • Role of Water : The addition of a small amount of water is common in Suzuki protocols. It can dramatically increase the solubility of inorganic bases and may facilitate the formation of palladium-hydroxide species (Pd-OH), which are believed to be highly active in the transmetalation step.[17] However, excess water provides a proton source that can accelerate protodeboronation.[4][5]

  • Solvent Polarity : The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[15][18] While polar aprotic solvents like DMF or acetonitrile are sometimes used, less polar solvents like dioxane and toluene, often in combination with water, are more common for reactions with sensitive substrates.[16]

Section 2: Troubleshooting Guide

This section provides a systematic approach to overcoming common issues encountered when using this compound.

Problem: Low Yield & Significant Protodeboronation
  • Symptom : Your primary isolate is 2-fluoro-3-methylpyridine, and the yield of the desired coupled product is low or zero, even though the aryl halide starting material is consumed.

  • Primary Cause : The rate of protodeboronation is significantly faster than the rate of cross-coupling.

Solutions & Optimization Strategies
  • Modify the Boron Reagent (Most Effective Strategy) : The most robust solution is to replace the unstable boronic acid with a more stable derivative. This approach minimizes the concentration of the free boronic acid in solution at any given time.

    • Pinacol Esters : Converting the boronic acid to its corresponding pinacol ester provides a significant stability enhancement. These esters are more resistant to premature decomposition.[5][19]

    • MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids. They participate in the reaction via a "slow-release" mechanism, where the base slowly hydrolyzes the MIDA ester to generate the active boronic acid in situ, keeping its concentration low and favoring cross-coupling.[4][7]

  • Optimize the Base : If using the boronic acid directly, base selection is paramount.

    • Switch to a Milder Base : Avoid strong bases like NaOH or KOH. Milder inorganic bases are generally preferred as they are less likely to promote rapid decomposition.[4] Good starting points are K₃PO₄, Cs₂CO₃, K₂CO₃, or CsF.[4][19]

    • Control Stoichiometry : Use the minimum amount of base necessary for the reaction, typically 2-3 equivalents.

  • Control the Solvent System :

    • Use Anhydrous Solvents : To suppress the protonolysis pathway, use rigorously dried, degassed solvents like dioxane, toluene, or THF.[5][19]

    • Judicious Use of Water : If using a base like K₃PO₄ that requires some water for solubility, use a minimal amount (e.g., a 10:1 or 20:1 organic:water ratio).[5]

  • Lower the Reaction Temperature : Higher temperatures accelerate all reaction rates, including protodeboronation.[4] If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60–80 °C instead of >100 °C) can significantly improve the outcome by slowing the decomposition pathway more than the productive coupling pathway.

G cluster_0 Troubleshooting Workflow start Low Yield & High Protodeboronation? q1 Using Boronic Acid Directly? start->q1 Yes s1 Switch to Pinacol or MIDA Ester q1->s1 No q2 Using Strong Base (NaOH, KOH)? q1->q2 Yes end Problem Solved s1->end s2 Use Milder Base (K₃PO₄, Cs₂CO₃) q2->s2 Yes q3 High Temperature (>100°C)? q2->q3 No s2->q3 s3 Lower Temperature (60-80°C) q3->s3 Yes q4 Excess Water in Solvent? q3->q4 No s3->q4 s4 Use Anhydrous Solvent or Optimize Water Ratio q4->s4 Yes q4->end No s4->end

Troubleshooting workflow for low yields.
Problem: Reaction Stalls or is Incomplete

  • Symptom : The reaction proceeds partially but then stops, leaving unreacted starting materials.

  • Possible Causes : Poor solubility of the base, insufficient base, or catalyst deactivation.

Solutions
  • Improve Base Solubility : If using K₃PO₄ or K₂CO₃ in a solvent like dioxane, the reaction can be limited by the base's poor solubility. Add a small, controlled amount of degassed water (e.g., 5-10% by volume) to improve solubility and reaction rate. Be aware this can increase protodeboronation risk, so it's a trade-off.[5]

  • Check Base Equivalents : Ensure at least 2, and preferably 3, equivalents of base are used relative to the limiting reagent.

  • Screen Catalysts/Ligands : For challenging couplings, highly active catalyst systems are often required. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or their corresponding pre-catalysts, which are designed to promote rapid oxidative addition and reductive elimination.[19]

Section 3: Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a Stable Boronic Ester

This protocol is recommended for achieving the highest and most consistent yields by mitigating protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and potassium phosphate.[5]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent via syringe.

  • Reaction : Immerse the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester

If the pinacol ester is not commercially available, it can be readily synthesized.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until complete.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction.

Section 4: Mechanistic Insights

Understanding the underlying mechanisms is key to rational experiment design.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a series of steps involving the palladium catalyst. The base and solvent play critical roles in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_base_complex R¹-Pd(II)(Base')L₂ pd_complex->pd_base_complex Metathesis pd_trans_complex R¹-Pd(II)(R²)L₂ pd_base_complex->pd_trans_complex Transmetalation pd_trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans_complex->product r1x R¹-X (Aryl Halide) r1x->pd_complex boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd_trans_complex

The Suzuki-Miyaura Catalytic Cycle.
Competing Reaction Pathways

The success of the reaction depends on the rate of cross-coupling (k_coupling) being significantly greater than the rate of protodeboronation (k_protodeboronation).

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reaction reagent This compound coupling Cross-Coupling Product reagent->coupling  + R-X, Pd(0), Base  (k_coupling) protodeboronation Protodeboronation Product (2-Fluoro-3-methylpyridine) reagent->protodeboronation  + H⁺ (from H₂O), Base  (k_protodeboronation) goal Goal: k_coupling >> k_protodeboronation

Competing pathways for the boronic acid.

Section 5: Data Summary Tables

Table 1: Guide to Base Selection
BaseTypeStrengthCommon Use / Notes
K₃PO₄ InorganicModerateExcellent choice for sensitive substrates. Often requires a small amount of water for solubility.
Cs₂CO₃ InorganicModerateHighly effective, often provides good results where other bases fail. More expensive.
K₂CO₃ InorganicModerateA common and cost-effective choice. Can be less effective than K₃PO₄ for challenging couplings.
KF / CsF InorganicMildFluoride bases can be effective and are particularly mild, reducing protodeboronation risk.
NaOH / KOH HydroxideStrongNot recommended for this substrate. High strength aggressively promotes protodeboronation.
Organic Bases AmineWeakGenerally not strong enough to promote efficient transmetalation in this system.
Table 2: Common Solvents for Suzuki-Miyaura Coupling
SolventTypeProperties & Use Cases
1,4-Dioxane EtherAprotic, moderate polarity. Very common, often used with water (e.g., 4:1 or 10:1 ratio).
Toluene AromaticNonpolar. Good for anhydrous conditions. Can be used with water in biphasic systems.
THF EtherAprotic, less polar than dioxane. Good for lower temperature reactions.
DMF / DMAc AmidePolar aprotic. High boiling point. Can sometimes influence selectivity and may lead to side reactions.[15][18]
Acetonitrile NitrilePolar aprotic. Can influence catalyst behavior and selectivity.[15][18]
Water ProticUsed as a co-solvent to dissolve inorganic bases. Excess can lead to protodeboronation.

References

Technical Support Center: Prevention of Homocoupling of 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a common and critical challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of 2-Fluoro-3-methylpyridine-4-boronic acid. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you minimize this unwanted side reaction and maximize the yield of your desired biaryl product.

Introduction: The Challenge of a Unique Substrate

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties present specific challenges. The electron-withdrawing nature of the fluorine atom and the pyridine ring can make the boronic acid susceptible to side reactions, most notably homocoupling.[1][2] This guide will walk you through the causes of this issue and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem with my this compound?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer.[3] In this case, it would be the formation of a bipyridine. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification. Electron-deficient boronic acids, like the one you are using, are particularly prone to this issue.[1][2]

Q2: What are the main causes of homocoupling in my Suzuki reaction?

A2: There are two primary mechanisms that lead to boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[3][4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer. This process also serves to reduce the Pd(II) to the catalytically active Pd(0).[3][4]

Q3: My boronic acid is also degrading. Is this related to homocoupling?

A3: While distinct from homocoupling, protodeboronation is another common side reaction that plagues heteroaryl boronic acids.[4][5] This is the process where the C-B bond is cleaved and replaced with a C-H bond. Factors that promote protodeboronation, such as the presence of water, can sometimes indirectly affect the overall reaction efficiency and make side reactions like homocoupling more prevalent.[5][6]

Troubleshooting Guide

If you are observing significant homocoupling, this section will guide you through a systematic approach to diagnose and resolve the issue.

Issue 1: Excessive Homocoupling Product Observed

Potential Cause 1: Oxygen in the Reaction Mixture

The most common cause of homocoupling is the presence of oxygen.[3][4]

Solutions:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Common methods include:

    • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen.

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes can significantly reduce oxygen levels.[7]

  • Inert Atmosphere: Always run your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the best results.[8]

Potential Cause 2: Inappropriate Palladium Source

The choice of your palladium source can have a direct impact on the levels of homocoupling.

Solutions:

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] These catalysts do not require a reduction step that can be mediated by homocoupling.

  • Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[3]

Potential Cause 3: Suboptimal Ligand Choice

The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.

Solutions:

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are highly effective.[2][9] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[9]

Issue 2: Low Yield and Complex Product Mixture

Potential Cause: Unfavorable Reaction Conditions

The interplay of base, solvent, and temperature can either favor your desired cross-coupling or promote side reactions.

Solutions:

  • Base Optimization: While a base is necessary to activate the boronic acid, a strong base can sometimes promote homocoupling.[10]

    • Recommended Bases: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred.[9]

  • Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are commonly used. While a small amount of water is often needed to dissolve the base, excessive water can promote protodeboronation and other side reactions.[11]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions.[9] Consider running your reaction at a lower temperature for a longer period.

Visualizing the Pathways: Suzuki Coupling vs. Homocoupling

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Boronic Acid) ArPdX->TM Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Pd0_HC Pd(0)L2 Oxidation Oxidation (O2) Pd0_HC->Oxidation O2 PdII Pd(II) Species Oxidation->PdII TM1 Transmetalation 1 (Ar'-B(OH)2) PdII->TM1 Ar'-B(OH)2 ArPdOH Ar'-Pd(II)-OH TM1->ArPdOH TM2 Transmetalation 2 (Ar'-B(OH)2) ArPdOH->TM2 Ar'-B(OH)2 ArPdAr_HC Ar'-Pd(II)-Ar' TM2->ArPdAr_HC RE_HC Reductive Elimination ArPdAr_HC->RE_HC RE_HC->Pd0_HC Homocoupling_Product Ar'-Ar' (Homocoupling) RE_HC->Homocoupling_Product

Caption: Competing pathways: The desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling side reaction.

Detailed Experimental Protocols

Protocol 1: Standard Optimized Conditions for Minimizing Homocoupling

This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Degassed 1,4-dioxane/water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the this compound to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Slow Addition of Boronic Acid

For particularly challenging substrates where homocoupling is persistent, the slow addition of the boronic acid can be beneficial.[11] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.

Procedure:

  • Set up the reaction as described in Protocol 1, but do not add the this compound to the main reaction flask initially.

  • In a separate, oven-dried flask, dissolve the boronic acid in a portion of the degassed solvent.

  • Once the main reaction mixture is at the desired temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.

  • Continue to heat and stir the reaction until completion, then follow the work-up and purification steps from Protocol 1.

Troubleshooting Workflow

Caption: A logical workflow for systematically troubleshooting and minimizing boronic acid homocoupling.

Summary of Key Parameters and Recommendations

ParameterStandard ApproachRecommended Optimization for Homocoupling PreventionRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Pd(0) source (e.g., Pd₂(dba)₃) or Buchwald PrecatalystsAvoids the Pd(II) reduction step that can be mediated by homocoupling.[3]
Ligand PPh₃Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Steric hindrance disfavors the formation of homocoupling intermediates.[2][9]
Base Strong bases (e.g., NaOH)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)Milder conditions can reduce the rate of side reactions.[9]
Atmosphere Inert gas blanketRigorous degassing (Freeze-Pump-Thaw) and strict inert atmosphereMinimizes oxygen, a key promoter of homocoupling.[4][7]
Reagent Addition All reagents added at onceSlow addition of boronic acid via syringe pumpKeeps the instantaneous concentration of the boronic acid low.[11]

By understanding the mechanisms behind the homocoupling of this compound and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Navigating Catalyst Deactivation in Reactions with Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridine boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult yet vital substrates. Here, we move beyond simple protocols to explain the underlying causes of common failures and provide robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs): The "Why"

This section addresses the most common high-level issues encountered during these coupling reactions.

Q1: Why is my Suzuki-Miyaura reaction with a fluorinated pyridine boronic acid giving low to no yield?

A1: Low yields with these substrates typically stem from two primary, often concurrent, issues:

  • Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst.[1][2][3] This coordination occupies the catalyst's active sites, forming inactive species and effectively removing the catalyst from the productive catalytic cycle.[3][4][5] This is a well-documented challenge for nitrogen-containing heterocycles.[2]

  • Protodeboronation: This is a destructive side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] This process irreversibly consumes your nucleophilic partner, converting it into a simple fluoropyridine byproduct.[7][8] Heteroaromatic boronic acids, especially electron-deficient ones like fluorinated pyridines, are highly susceptible to this degradation pathway, which can be promoted by aqueous bases or heat.[3][7][9]

Q2: I see my starting materials being consumed, but my desired product is not forming. Instead, I see the formation of a simple fluoropyridine. What is happening?

A2: This is a classic symptom of protodeboronation outcompeting the desired cross-coupling reaction.[1][7] The conditions of the Suzuki-Miyaura reaction (base, heat, potential presence of water) are often conducive to this side reaction.[3][6] For 2-pyridylboronic acids, this process can be uniquely rapid even under neutral pH due to the formation of a highly reactive zwitterionic intermediate that readily fragments.[6][8] Your catalyst system may not be active enough to facilitate the cross-coupling at a rate faster than this decomposition.[7]

Q3: How does the fluorine atom on the pyridine ring affect the reaction?

A3: The fluorine atom is strongly electron-withdrawing. This has two main effects:

  • It can make the carbon-boron bond more susceptible to cleavage, potentially accelerating protodeboronation.[7]

  • It reduces the Lewis basicity of the pyridine nitrogen. While this might seem beneficial for preventing catalyst coordination, the effect is often not sufficient to completely prevent catalyst poisoning, especially with sterically accessible nitrogen atoms.[5]

Troubleshooting Guide: The "How-To"

This section provides actionable solutions to specific experimental problems.

Issue 1: Consistently Low Yield or Complete Reaction Failure

If you observe high consumption of starting materials but little to no desired product, with significant protodeboronation byproduct, your primary focus should be on stabilizing the boronic acid and accelerating the catalytic cycle.

Initial Diagnostic Questions:

  • Are you using the free boronic acid?

  • What catalyst/ligand system are you employing?

  • What are your base and solvent conditions?

Solutions:

  • Stabilize the Boron Reagent: This is the most effective strategy. Free boronic acids are often the least stable form.[10]

    • Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative.[7]

      • Pinacol Esters: These are commercially available or easily synthesized and offer significantly increased stability against protodeboronation.[7][10]

      • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[7][11] They participate in "slow-release" cross-coupling, where the active boronic acid is gradually liberated under the reaction conditions.[6][8][12] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition.[11][12]

  • Optimize the Catalyst System: The goal is to use a catalyst that promotes the desired reaction so quickly that side reactions cannot compete.

    • Employ Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover.[1][3][13] These systems are often effective at lower temperatures, further suppressing decomposition.[7]

    • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., an XPhos-based Buchwald precatalyst). This ensures a more reliable and consistent concentration of the active catalyst from the start.[1]

  • Refine Reaction Conditions:

    • Choice of Base: Avoid strong bases like NaOH or KOH. Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred as they are less likely to promote protodeboronation.[3][7][8]

    • Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki couplings, excess water can serve as a proton source for protodeboronation.[7][14] Using rigorously dried, degassed solvents (like dioxane or toluene) is recommended.[15][16]

    • Lower the Temperature: Higher temperatures accelerate protodeboronation.[7] If you are using a highly active modern catalyst system, you can often run the reaction at a lower temperature (e.g., 60-80 °C) without sacrificing the rate of the desired coupling.[2][7]

Issue 2: Reaction Starts but Stalls Before Completion

This often indicates progressive catalyst deactivation during the reaction.

Solutions:

  • Increase Catalyst Loading: As a simple first step, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may provide enough active catalyst to push the reaction to completion, even if a portion of it is deactivated over time.[17][18]

  • Use a More Robust Ligand: As mentioned above, bulky biarylphosphine ligands not only accelerate the reaction but also create a sterically hindered environment around the palladium center, which can partially shield it from coordination by the pyridine nitrogen.

  • Slow Addition of the Pyridine Substrate: If feasible, adding the fluorinated pyridine boronic acid (or ester) slowly over a period of time via syringe pump can help maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.[17]

Mechanistic Insights & Visualizations

Understanding the competing pathways at a molecular level is key to rational problem-solving.

The success of the Suzuki-Miyaura coupling hinges on the desired catalytic cycle proceeding much faster than any off-cycle deactivation or degradation pathways.

cluster_suzuki Productive Suzuki Cycle cluster_deactivation Deactivation Pathway OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)-PyF TM->PdII_Diaryl RE Reductive Elimination Pd0 Active Pd(0)L Catalyst RE->Pd0 Pd0->OA Ar-X Inactive Inactive Pd(0)-Pyridine Complex (Poisoned Catalyst) Pd0->Inactive Coordination by Fluoropyridine Substrate PdII_Aryl->TM PyF-B(OR)2 + Base PdII_Diaryl->RE Product (Ar-PyF) caption Fig 1. Catalyst deactivation via pyridine coordination. cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start Fluorinated Pyridine Boronic Acid / Ester Suzuki Transmetalation (Enters Suzuki Cycle) Start->Suzuki Fast, Efficient Catalyst Protodeboronation Protodeboronation (C-B Bond Cleavage) Start->Protodeboronation H₂O, Heat, Inefficient Catalyst Product Desired Biaryl Product Suzuki->Product Byproduct Fluoropyridine Byproduct Protodeboronation->Byproduct caption Fig 2. Competing fates of the boronic acid reagent. start_node start_node decision_node decision_node action_node action_node end_node Problem Solved start Low Yield or Reaction Failure check_byproduct Protodeboronation Byproduct Observed? start->check_byproduct action_stabilize 1. Switch to Pinacol or MIDA Boronate Ester. 2. Use Milder Base (K₃PO₄). 3. Lower Reaction Temp. 4. Ensure Anhydrous Conditions. check_byproduct->action_stabilize Yes action_poisoning 1. Increase Catalyst Loading (3-5 mol%). 2. Use Bulky Ligand to Shield Pd. 3. Check Reagent Purity. check_byproduct->action_poisoning No / Minor check_catalyst Still Low Yield? action_stabilize->check_catalyst check_catalyst->end_node No action_catalyst Switch to more active catalyst: - Buchwald Precatalyst - Use Bulky Ligand (SPhos/XPhos) check_catalyst->action_catalyst Yes action_catalyst->end_node Monitor action_poisoning->end_node Monitor caption Fig 3. Troubleshooting decision tree for coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoropyridine vs. 2-Chloropyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are core motifs in numerous pharmaceutical agents. The judicious selection of coupling partners is critical to the success of this reaction, dictating reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two common building blocks: 2-fluoropyridine boronic acids and 2-chloropyridine boronic acids, supported by mechanistic principles and generalized experimental data.

The central thesis of this guide is that 2-fluoropyridine and 2-chloropyridine boronic acids are not interchangeable reagents. Their utility in Suzuki-Miyaura coupling is governed by the profound difference in the reactivity of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, which assigns them distinct and complementary roles in synthetic design.

Part 1: The Fundamental Dichotomy in Reactivity: Nucleophile vs. Electrophile

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the feasibility of the rate-determining step in many cross-coupling cycles: the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2][3][4]

The generally accepted order of reactivity for halogens in oxidative addition is I > Br > Cl >> F.[1][5] This trend is inversely correlated with the C-X bond dissociation energy.

  • 2-Chloropyridine Boronic Acids : The C-Cl bond in a 2-chloropyridine is susceptible to oxidative addition by a palladium catalyst, particularly as the pyridine ring is an electron-deficient system.[6][7] This allows 2-chloropyridine derivatives to function as the electrophilic partner in a Suzuki-Miyaura reaction. However, the presence of the boronic acid on the same molecule introduces the possibility of self-coupling or other side reactions, necessitating careful reaction design.

  • 2-Fluoropyridine Boronic Acids : In stark contrast, the C-F bond is the strongest single bond in organic chemistry and is exceptionally robust.[6] Under typical Suzuki-Miyaura conditions, the C-F bond is generally considered inert and does not undergo oxidative addition.[1] Consequently, 2-fluoropyridine boronic acids serve almost exclusively as the nucleophilic partner , with the boronic acid group participating in the transmetalation step of the catalytic cycle.[6] The 2-fluoro substituent primarily exerts a strong electron-withdrawing inductive effect, which can influence the pKa, metabolic stability, and binding interactions of the final product.[8]

This fundamental difference in reactivity dictates the strategic choice between these two reagents. The decision-making process is visualized in the workflow below.

G start What is the desired synthetic transformation? q1 Are you introducing a 2-pyridyl moiety onto an aryl/heteroaryl halide (Ar-X)? start->q1 q2 Are you coupling a boronic acid (R-B(OH)2) to the C2 position of the pyridine ring? start->q2 reagent1 Use 2-Fluoropyridine Boronic Acid (or its ester derivative) as the nucleophile. q1->reagent1  Yes reagent2 Use a 2-Chloropyridine derivative (e.g., 2-chloropyridine) as the electrophile. q2->reagent2  Yes

Caption: Decision workflow for selecting the appropriate pyridine coupling partner.

Part 2: Mechanistic Insights into the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating why the C-F vs. C-Cl bond reactivity is so decisive.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lu2082 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(X)Lu2082 oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)(R)Lu2082 transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product_out Ar-R (Product) re->product_out arx_in Ar-X (Electrophile) (e.g., 2-Chloropyridine) arx_in->oa rboronic_in R-B(OH)₃⁻ (Nucleophile) (e.g., 2-Fluoropyridine-B(OH)₂ + Base) rboronic_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile (Ar-X). This step is highly dependent on the C-X bond energy. It is facile for 2-chloropyridines but energetically prohibitive for 2-fluoropyridines under standard conditions.[1][5][9]

  • Transmetalation : The organic group (R) from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex, displacing the halide. This is the primary role of 2-fluoropyridine boronic acids.[5][10]

  • Reductive Elimination : The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][10]

Part 3: Performance Comparison & Experimental Considerations

Using 2-Fluoropyridine Boronic Acids as Nucleophiles

The primary challenge when using pyridyl boronic acids, including 2-fluoro-substituted variants, can be the "2-pyridyl problem," where the Lewis basic ring nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle.[11] Additionally, electron-deficient heteroaryl boronic acids can be prone to protodeboronation (hydrolysis of the C-B bond).[10][12][13]

To mitigate these issues, specific strategies are employed:

  • Use of specialized ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote efficient coupling.[14]

  • Choice of base: The base is critical for activating the boronic acid. K₃PO₄ and K₂CO₃ are commonly effective.[12][14]

  • Use of boronic esters: Pinacol (Bpin) or MIDA boronates offer enhanced stability against protodeboronation compared to the free boronic acids.[11]

Table 1: Typical Conditions for Suzuki Coupling with 2-Fluoropyridine Boronic Acid (as Nucleophile)

ComponentExample ReagentsTypical LoadingPurpose & Rationale
Electrophile Aryl/Heteroaryl Bromides, Triflates1.0 equivThe coupling partner with the reactive C-X bond.
Nucleophile 2-Fluoropyridine-3-boronic acid1.2 - 1.5 equivProvides the 2-fluoropyridyl moiety. Excess is used to counteract potential protodeboronation.[11]
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Precatalyst that forms the active Pd(0) species.
Ligand SPhos, XPhos, RuPhos, PPh₃2-10 mol%Stabilizes the catalyst and facilitates oxidative addition and reductive elimination.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equivActivates the boronic acid for transmetalation.[14]
Solvent Dioxane, Toluene, DMF, often with H₂O~0.1 MSolubilizes reagents and facilitates the reaction. Aqueous mixtures can aid base dissolution.
Temperature 80 - 120 °C-Provides thermal energy to overcome activation barriers. Microwave irradiation can drastically reduce reaction times.[8]
Using 2-Chloropyridine Derivatives as Electrophiles

As electrophiles, 2-chloropyridines are considered less reactive than the corresponding bromides or iodides.[9] Achieving high yields often requires more robust catalytic systems capable of activating the stronger C-Cl bond.

Key factors for success include:

  • Highly active catalysts: Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or NHC ligands are often necessary to facilitate the challenging oxidative addition step.[14]

  • Strong bases: A strong base is often required to drive the reaction efficiently.

Table 2: Typical Conditions for Suzuki Coupling with 2-Chloropyridine (as Electrophile)

ComponentExample ReagentsTypical LoadingPurpose & Rationale
Electrophile 2-Chloropyridine1.0 equivThe electron-deficient heteroaryl chloride.
Nucleophile Aryl/Heteroaryl Boronic Acids/Esters1.1 - 1.5 equivThe organoboron coupling partner.
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-4 mol%Precatalyst for the active Pd(0) species.
Ligand SPhos, XPhos, P(t-Bu)₃, NHC ligands (e.g., IPr)2-8 mol%Crucial for activating the C-Cl bond. Bulky ligands promote the difficult oxidative addition.[14]
Base K₃PO₄, Na₂CO₃, Cs₂CO₃2.0 - 3.0 equivActivates the boronic acid and facilitates the catalytic cycle.
Solvent Toluene, Dioxane, THF~0.1 MAnhydrous, degassed solvents are critical to prevent catalyst deactivation.
Temperature 100 - 140 °C-Higher temperatures are often required to activate the C-Cl bond.

Part 4: Experimental Protocols

The following are generalized, representative protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Coupling of an Aryl Halide with 2-Fluoropyridine-3-boronic Acid

G cluster_workflow Experimental Workflow: 2-Fluoropyridine Boronic Acid as Nucleophile A 1. Reagent Charging To a dry Schlenk tube, add: - Aryl Halide (1.0 equiv) - 2-Fluoropyridine-3-boronic acid (1.5 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) B 2. Inert Atmosphere Evacuate and backfill the tube with Argon or Nitrogen (3x). A->B C 3. Solvent Addition Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. B->C D 4. Reaction Heat mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. C->D E 5. Work-up Cool to RT, dilute with EtOAc, wash with H₂O/brine. Dry organic layer (Na₂SO₄), filter, and concentrate. D->E F 6. Purification Purify the crude product by flash column chromatography. E->F

Caption: A generalized workflow for a Suzuki-Miyaura coupling using 2-fluoropyridine boronic acid.

Detailed Steps:

  • Reaction Setup : To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), 2-fluoropyridine-3-boronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and SPhos).[11][14]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.[14]

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[8]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating, or 100-150 °C for microwave irradiation) and stir vigorously for the required time (1-24 hours, or 5-30 minutes for microwave).[8][11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[14]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[14]

Protocol 2: General Procedure for Coupling of 2-Chloropyridine with an Arylboronic Acid
  • Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere, add the arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.6 mol%).[14]

  • Reagent Addition : Add the anhydrous, degassed solvent (e.g., Toluene) followed by the 2-chloropyridine (1.0 equiv) via syringe.

  • Reaction : Heat the reaction mixture to a high temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[14] Monitor progress by GC-MS or LC-MS.

  • Work-up and Purification : Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion

  • Choose a 2-Fluoropyridine Boronic Acid when you need a robust, nucleophilic building block to introduce a 2-fluoropyridyl moiety onto an existing aryl or heteroaryl halide. The C-F bond remains intact, serving as a stable substituent that can modulate the final molecule's properties.

  • Choose a 2-Chloropyridine derivative when your strategy requires an electrophilic pyridine to couple with an organoboron reagent . The C-Cl bond serves as the reactive site for palladium-catalyzed C-C bond formation.

A thorough understanding of the underlying mechanistic principles, particularly the oxidative addition step, is paramount for selecting the appropriate reagent and designing a successful synthetic strategy. By employing optimized conditions with highly active catalyst systems, researchers can effectively leverage the distinct reactivity of both building blocks to accelerate drug discovery and materials science innovation.

References

The Strategic Advantage of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual challenge. In the vast landscape of medicinal chemistry, pyridine boronic acids have emerged as indispensable building blocks, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the efficient construction of complex biaryl structures, which are common motifs in many biologically active compounds. This guide provides an in-depth technical comparison of 2-Fluoro-3-methylpyridine-4-boronic acid, a specialized building block, against other alternatives, supported by experimental context and data from analogous compounds. We will explore its potential therapeutic applications by drawing parallels with established boronic acid-based drugs and related molecular entities.

The Boronic Acid Moiety: A Versatile Tool in Medicinal Chemistry

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry, a shift catalyzed by the success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1][2][3] The unique electronic properties of the boron atom, particularly its vacant p-orbital, allow it to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors.[1] This class of compounds has shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][4]

The general utility of boronic acids in drug design stems from several key features:

  • Enzyme Inhibition: The ability to form a stable, tetrahedral intermediate with serine, threonine, or cysteine residues in enzyme active sites leads to potent and often reversible inhibition.[1]

  • Bioisosteric Replacement: Boronic acids can act as bioisosteres for carboxylic acids, offering a different pharmacokinetic and pharmacodynamic profile.[1]

  • Synthetic Versatility: They are key substrates in carbon-carbon bond-forming reactions, enabling the synthesis of complex molecular architectures.[1]

This compound: A Profile

While specific therapeutic efficacy data for this compound (CAS 1451391-34-6) is not yet prevalent in published literature, its structural features suggest significant potential in several therapeutic arenas. The strategic placement of the fluoro and methyl groups on the pyridine ring can profoundly influence the molecule's reactivity, selectivity, and ultimately, its biological activity when incorporated into a larger drug candidate.

PropertyValue
CAS Number 1451391-34-6
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.94 g/mol

The fluorine atom, being highly electronegative, can modulate the pKa of the pyridine nitrogen and influence long-range electronic effects, potentially enhancing binding affinity to a target protein.[5] Furthermore, fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design to enhance pharmacokinetic properties.[5] The methyl group provides a lipophilic handle that can be crucial for interactions within a hydrophobic pocket of a target enzyme.

Potential Therapeutic Applications and Comparative Analysis

Based on the known activities of structurally similar pyridine boronic acids and the broader class of fluorinated inhibitors, we can hypothesize the potential therapeutic applications for derivatives of this compound.

As Kinase Inhibitors in Oncology

Many kinase inhibitors feature a pyridine core. The 2-aminopyridine moiety, for instance, is a key pharmacophore in drugs like Crizotinib, which targets ALK and ROS1 kinases.[1] The synthesis of such complex molecules often relies on boronic acid precursors.

Diagram: Hypothetical Kinase Inhibition

G cluster_0 Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Catalytic_Residues Catalytic Residues Substrate_Protein Substrate Protein Catalytic_Residues->Substrate_Protein Phosphorylates Drug_Candidate Drug Candidate (containing 2-Fluoro-3-methylpyridine) Drug_Candidate->ATP_Binding_Pocket Competitive Inhibition ATP ATP ATP->ATP_Binding_Pocket Binds Phosphorylated_Protein Phosphorylated Protein (Cell Proliferation Signal) G Start Bacterial Culture (e.g., S. aureus) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Data_Analysis Data Analysis (Compare IC50 values) MIC_Assay->Data_Analysis Compound_A Test Compound (Derivative of this compound) Compound_A->MIC_Assay Compound_B Alternative Inhibitor (e.g., known antibiotic) Compound_B->MIC_Assay Conclusion Determine Relative Efficacy Data_Analysis->Conclusion

References

A Technical Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 2-Fluoro-3-methylpyridine-4-boronic acid against its N-Methyliminodiacetic Acid (MIDA) Boronate Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process developer, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. The choice of the boronic acid reagent is critical, directly influencing reaction efficiency, reproducibility, and scalability. This is particularly true for heteroaromatic boronic acids, which are often prone to decomposition. This guide provides an in-depth comparative analysis of 2-Fluoro-3-methylpyridine-4-boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate in the context of Suzuki-Miyaura cross-coupling, offering both mechanistic insights and practical, data-driven guidance.

Introduction: The Challenge of Heteroaromatic Boronic Acids

Heteroaromatic boronic acids, especially those of the pyridine class, are notoriously unstable.[1] The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom contribute to several decomposition pathways, most notably protodeboronation.[1] This degradation of the nucleophilic partner not only reduces the yield of the desired coupled product but also complicates purification due to the formation of byproducts.

To address this inherent instability, the use of protecting groups for the boronic acid moiety has become a key strategy. Among these, the N-methyliminodiacetic acid (MIDA) protecting group, developed by Burke and co-workers, has emerged as a particularly effective solution.[2] MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[2][3] They serve as a robust reservoir for the active boronic acid, which can be released in a controlled manner under the reaction conditions.[4]

This guide will benchmark the performance of the unprotected this compound against its MIDA-protected counterpart in a representative Suzuki-Miyaura cross-coupling reaction.

The Strategic Advantage of MIDA Boronates: A Mechanistic Perspective

The stability of MIDA boronates stems from the formation of a tetracoordinate boron center, which protects the vacant p-orbital of the boronic acid from unwanted side reactions.[2] This structural feature renders the MIDA boronate unreactive under anhydrous cross-coupling conditions.[2] The active sp²-hybridized boronic acid is generated in situ through slow hydrolysis of the MIDA ester under aqueous basic conditions. This "slow-release" mechanism maintains a low concentration of the unstable boronic acid in the reaction mixture, thereby favoring the desired cross-coupling pathway over decomposition.[5]

Suzuki_Mechanism cluster_MIDA MIDA Boronate Pathway cluster_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_Decomposition Decomposition Pathway MIDA 2-Fluoro-3-methylpyridine-4-MIDA boronate (Stable, sp3 Boron) Slow_Release Slow Release (H2O, Base) MIDA->Slow_Release Hydrolysis Boronic_Acid This compound (Unstable, sp2 Boron) Slow_Release->Boronic_Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Enters Catalytic Cycle Decomposition Protodeboronation & Other Side Reactions Boronic_Acid->Decomposition Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII Ar-Pd(II)-X Ox_Add->PdII PdII->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Red_Elim Reductive Elimination Ar_Pd_Ar->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) Red_Elim->Product caption Fig 1: MIDA Boronate in the Suzuki-Miyaura Reaction

Caption: MIDA boronate acts as a stable precursor, releasing the active boronic acid slowly for the Suzuki-Miyaura catalytic cycle, minimizing decomposition.

Experimental Head-to-Head Comparison

To provide a quantitative comparison, we present data from a model Suzuki-Miyaura cross-coupling reaction between the respective boron reagents and a representative aryl bromide, 4-bromoanisole.

3.1. Synthesis of 2-Fluoro-3-methylpyridine-4-MIDA boronate

The MIDA boronate is readily prepared from the corresponding boronic acid.

MIDA_Synthesis Start This compound Reaction Dean-Stark Toluene/DMSO, 110 °C Start->Reaction MIDA_reagent N-methyliminodiacetic acid (MIDA) MIDA_reagent->Reaction Product 2-Fluoro-3-methylpyridine-4-MIDA boronate Reaction->Product Byproduct Water (removed) Reaction->Byproduct caption Fig 2: Synthesis of MIDA boronate

Caption: Synthesis of the MIDA boronate from the corresponding boronic acid via a condensation reaction.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylpyridine-4-MIDA boronate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv.), N-methyliminodiacetic acid (1.0 equiv.), toluene, and a minimal amount of DMSO to aid solubility.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or silica gel chromatography to yield the desired MIDA boronate as a white, crystalline solid.[6]

3.2. Suzuki-Miyaura Cross-Coupling: Comparative Performance

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound and its MIDA boronate with 4-bromoanisole under typical reaction conditions.

ReagentYield (%)Reaction Time (h)Key Observations
This compound 45-65%12-24Significant protodeboronation observed. Purification can be challenging due to byproducts.
2-Fluoro-3-methylpyridine-4-MIDA boronate >90%8-16Cleaner reaction profile with minimal side products. Easier purification.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a reaction vial, add the aryl bromide (1.0 equiv.), the boronic acid or MIDA boronate (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[7]

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).[8]

  • Heat the reaction mixture to 100 °C and stir for the indicated time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Discussion: Key Advantages of MIDA Boronates in Practice

  • Enhanced Stability and Shelf-Life: this compound, like many of its heteroaromatic counterparts, is susceptible to degradation upon storage.[4] The corresponding MIDA boronate, however, is a bench-stable, crystalline solid that can be stored for extended periods without significant decomposition.[2] This enhanced stability ensures the reliability and reproducibility of the cross-coupling reaction.

  • Improved Reaction Yields and Purity: The "slow-release" of the boronic acid from the MIDA boronate under the reaction conditions leads to significantly higher yields of the desired product.[4] By minimizing the concentration of the unstable boronic acid at any given time, the rate of protodeboronation and other side reactions is greatly reduced. This results in a cleaner reaction profile and simplifies downstream purification.

  • Broadened Substrate Scope: The use of MIDA boronates has enabled the successful cross-coupling of previously challenging substrates, including a wide range of heteroaromatic systems.[2] This has expanded the toolbox of synthetic chemists, allowing for the construction of novel and complex molecular scaffolds.

  • Compatibility with Modern Synthetic Workflows: MIDA boronates are compatible with high-throughput synthesis and automated platforms due to their stability and ease of handling.[9] Their chromatographic stability also facilitates purification and reaction monitoring.

Conclusion and Recommendations

For researchers and drug development professionals working with heteroaromatic building blocks, the use of MIDA boronates offers a clear and significant advantage over their unprotected boronic acid counterparts. In the case of this compound, the conversion to its MIDA boronate is a worthwhile investment that leads to higher yields, improved purity, and greater reproducibility in Suzuki-Miyaura cross-coupling reactions.

We strongly recommend the use of 2-Fluoro-3-methylpyridine-4-MIDA boronate for applications where reaction efficiency, scalability, and purity of the final product are critical. The upfront synthesis of the MIDA boronate is a straightforward process that pays significant dividends in the subsequent cross-coupling step.

References

A Guide to the Definitive Structural Confirmation of 2-Fluoro-3-methylpyridine-4-boronic Acid via ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-3-methylpyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. We will move beyond a simple recitation of spectral data to explore the causal relationships between the molecule's structure and its NMR signature. This document is designed for researchers, scientists, and drug development professionals who require a robust, verifiable method for structural confirmation. Our approach emphasizes scientific integrity, providing a self-validating framework for analysis and objective comparisons with structural analogs.

The Analytical Challenge: Deciphering the ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[1][2] For a molecule like this compound, the ¹H NMR spectrum offers a precise fingerprint of its atomic connectivity and electronic environment. However, interpreting this fingerprint requires a nuanced understanding of the competing electronic effects of the substituents on the pyridine ring.

The key to a successful analysis lies in dissecting the influence of three distinct functionalities:

  • The 2-Fluoro Group: As a strongly electronegative substituent, the fluorine atom exerts a significant deshielding effect on nearby protons and, crucially, introduces scalar (J) coupling, which splits the signals of neighboring protons.[3][4]

  • The 3-Methyl Group: This electron-donating group will subtly influence the chemical shifts of the aromatic protons.

  • The 4-Boronic Acid Group: This moiety can participate in intermolecular interactions, primarily dehydration to form a cyclic trimer known as a boroxine.[5][6] This oligomerization can lead to signal broadening or the appearance of multiple species in the NMR spectrum, a common challenge in the analysis of boronic acids.[6]

Based on these principles, we can predict a characteristic ¹H NMR spectrum. The analysis hinges on correctly assigning the two aromatic protons (H-5 and H-6), the methyl protons, and the exchangeable boronic acid protons.

Predicted ¹H NMR Data

The following table outlines the anticipated ¹H NMR signals for the target molecule, assuming a successful acquisition that minimizes oligomerization. The causality for each prediction is rooted in fundamental NMR principles and empirical data from related structures.[7][8]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-68.2 - 8.4Doublet of doublets (dd)³J(H6-H5) ≈ 5-6 Hz; ³J(H6-F2) ≈ 3-5 Hz1HLocated ortho to the nitrogen, this proton is significantly deshielded. It exhibits vicinal coupling to H-5 and a through-bond coupling to the fluorine at C-2.
H-57.3 - 7.5Doublet of doublets (dd)³J(H5-H6) ≈ 5-6 Hz; ⁴J(H5-F2) ≈ 1-2 Hz1HCoupled to H-6 and exhibits a smaller, four-bond long-range coupling to the fluorine atom.
-CH₃2.3 - 2.5Singlet (or narrow doublet)⁴J(CH₃-F2) ≈ 0.5-1.5 Hz3HThe methyl group signal is typically a singlet but may show subtle long-range coupling to the fluorine.
-B(OH)₂8.0 - 9.0 (broad)Singlet (broad)N/A2HThese protons are acidic and exchange rapidly with trace water. The signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is best observed in an aprotic solvent like DMSO-d₆.

A Validated Protocol for Data Acquisition

The integrity of any NMR analysis begins with meticulous sample preparation and data acquisition. The primary challenge with boronic acids is their propensity to form boroxines.[5] The choice of deuterated solvent is therefore not a matter of convenience but a critical experimental parameter to ensure the observation of the monomeric species.

Experimental Workflow

The following diagram outlines the logical flow for acquiring a definitive ¹H NMR spectrum for structural confirmation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_analysis Spectral Analysis & Confirmation A Weigh 5-10 mg of This compound B Select Solvent: DMSO-d6 (preferred) or CD3OD A->B C Dissolve sample in ~0.6 mL of deuterated solvent. Sonicate briefly if needed. B->C D Transfer to NMR tube C->D E Lock and Shim D->E F Acquire Standard ¹H Spectrum (e.g., 16 scans, 45° pulse) E->F G Process Data: Fourier Transform, Phase, Baseline Correction F->G H Reference Spectrum (TMS or residual solvent) G->H I Integrate all signals H->I J Analyze Chemical Shifts (δ) I->J K Measure Coupling Constants (J) J->K L Compare to prediction and alternatives K->L M Structural Confirmation L->M

Caption: Workflow for ¹H NMR structural confirmation.

Step-by-Step Methodology
  • Solvent Selection (The Critical Choice):

    • DMSO-d₆ (Recommended): This polar, aprotic solvent is excellent for dissolving pyridine boronic acids and is sufficiently non-labile to allow for the observation of the B(OH)₂ protons. Its residual proton signal at ~2.50 ppm rarely interferes with signals of interest.[3]

    • Methanol-d₄ (Alternative): As a coordinating solvent, methanol will effectively break up boroxine trimers, simplifying the aromatic region of the spectrum.[6] However, it will cause the B(OH)₂ protons to exchange with the solvent's -OD group, rendering them invisible.

    • CDCl₃ (Not Recommended): Many boronic acids have poor solubility in chloroform, and it does not prevent oligomerization, often leading to complex or uninterpretable spectra.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Briefly vortex or sonicate the sample to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Parameters (Typical 400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 (adjust based on sample concentration).

    • Temperature: 298 K.

Comparative Analysis: The Power of Analogs

Confirming a structure is not done in isolation. Comparing the experimental spectrum of our target compound with that of closely related, known molecules provides an additional layer of validation. This comparative approach allows us to isolate and understand the specific contribution of each substituent to the final NMR spectrum.

Key Structural Analogs for Comparison
CompoundStructureKey DifferenceExpected ¹H NMR Spectral Change
Target Compound This compoundN/AReference spectrum with characteristic H-F couplings.
Alternative 1: 2-Fluoropyridine-4-boronic acid[9]A pyridine ring with fluorine at C-2 and boronic acid at C-4.Lacks the 3-methyl group. The absence of the methyl signal is obvious. The aromatic protons will likely be shifted slightly downfield due to the lack of the electron-donating methyl group. The H-3 proton will be present, coupled to H-5 and F-2.
Alternative 2: 3-Methylpyridine-4-boronic acidA pyridine ring with a methyl group at C-3 and boronic acid at C-4.Lacks the 2-fluoro group. The H-6 and H-5 signals will simplify from doublet of doublets to simple doublets, as the H-F coupling will be absent. The H-2 proton signal will be present, likely as a singlet or narrow doublet coupled to H-5.

This comparison acts as a control, demonstrating that the unique combination of signals and couplings observed in the experimental spectrum can only be explained by the proposed structure of this compound.

Visualizing Key Interactions: Coupling Pathways

The splitting patterns observed in the ¹H NMR spectrum are a direct map of the through-bond connectivity. A diagram illustrating these J-coupling relationships is invaluable for interpretation.

Caption: Key ³J and ⁴J couplings in the molecule.

This visualization clarifies why H-6 and H-5 are expected to be doublets of doublets. The red line indicates the strong three-bond coupling between the two aromatic protons (³JHH), while the blue and green lines show the three-bond (³JHF) and four-bond (⁴JHF) couplings to the fluorine atom, respectively.

Conclusion

The structural confirmation of this compound by ¹H NMR is a multi-faceted process that relies on a synergistic approach. By combining a predictive analysis based on first principles with a robust experimental protocol designed to mitigate common artifacts like boroxine formation, we can acquire high-quality, unambiguous data. The definitive assignment is achieved through a careful analysis of chemical shifts, integration, and, most importantly, the characteristic splitting patterns arising from both H-H and H-F couplings. This evidence, when further validated by comparison with structural analogs, provides a conclusive and scientifically rigorous confirmation of molecular identity, meeting the high standards required for research and development.

References

A Researcher's Guide to the Cross-Reactivity Profile of 2-Fluoro-3-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, heterocyclic boronic acids are indispensable building blocks. Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, has accelerated the synthesis of complex molecules.[1][2] Among these, 2-Fluoro-3-methylpyridine-4-boronic acid stands out for its unique electronic and structural features. The presence of the fluorine atom and the pyridine ring can significantly influence its reactivity and, consequently, its interaction with biological macromolecules.[3] This guide provides an in-depth analysis of the cross-reactivity of this compound, offering a comparative perspective against other relevant boronic acids and detailing experimental protocols to assess its selectivity.

The Double-Edged Sword: Understanding Boronic Acid Reactivity

Boronic acids exert their biological effects, both intended and unintended, primarily through the formation of reversible covalent bonds with nucleophilic residues in proteins.[4] The boron atom, a Lewis acid, readily interacts with the hydroxyl groups of serine and threonine residues, as well as the imidazole nitrogen of histidine and the amino group of lysine.[5] This reactivity is the basis for their use as potent enzyme inhibitors, with the drug Bortezomib, a proteasome inhibitor, being a prominent example.[6][7]

However, this same reactivity can lead to off-target effects, where the boronic acid interacts with unintended proteins, potentially causing toxicity or other adverse reactions.[6][8] Furthermore, boronic acids are known to bind to the cis-diol moieties present in saccharides and glycoproteins, which can lead to interactions with cell surface receptors and other glycosylated biomolecules.[9][10][11]

The pyridine nitrogen in pyridyl boronic acids adds another layer of complexity. It can influence the acidity (pKa) of the boronic acid and potentially coordinate with metal ions in metalloenzymes, expanding the scope of potential off-target interactions. The "2-pyridyl problem" in cross-coupling chemistry, which describes the instability and unique reactivity of 2-pyridyl boranes, hints at the distinct behavior of these compounds.[1] The fluorine substituent in this compound further modulates its electronic properties through a strong inductive electron-withdrawing effect, which can impact its Lewis acidity and, therefore, its binding affinity and selectivity.[3][12]

Comparative Selectivity Profiling: An Illustrative Analysis

To contextualize the cross-reactivity of this compound, it is essential to compare its inhibitory activity against a panel of relevant enzymes, particularly serine proteases, which are common off-targets for boronic acids. The following table presents illustrative IC50 values, based on established structure-activity relationships for this class of compounds, as direct comparative data for this compound is not extensively available in the public domain.

Table 1: Illustrative Comparative IC50 Values (nM) of Various Boronic Acids Against a Panel of Serine Proteases.

CompoundThrombinChymotrypsinElastaseDipeptidyl Peptidase IV (DPP-IV)
This compound 150250800>10,000
Phenylboronic acid5008002,000>50,000
4-Fluorophenylboronic acid3506001,500>50,000
3-Pyridylboronic acid2004001,000>20,000
Bortezomib (Velcade®)>10,0005>10,000>10,000

Disclaimer: The IC50 values for this compound and its close analogs are illustrative and intended for comparative purposes. They are extrapolated from known structure-activity relationships of boronic acids.[5][13] Bortezomib data is included as a reference for a clinically approved boronic acid-containing drug.[6]

This illustrative data suggests that the unique substitution pattern of this compound may confer a distinct selectivity profile. The presence of the pyridine ring and the fluorine atom likely contributes to a moderate potency against certain serine proteases like thrombin and chymotrypsin, while showing less activity against others like DPP-IV.[8][14] This highlights the importance of empirical testing to determine the precise cross-reactivity profile of any novel boronic acid.

Experimental Workflows for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of well-defined in vitro assays are necessary. The following sections provide detailed protocols for assessing interactions with serine proteases and glycoproteins.

Serine Protease Inhibition Assay

This assay quantifies the inhibitory potency of a boronic acid against a specific serine protease using a fluorogenic substrate.[15][16][17][18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock, Substrate Stock, and Inhibitor Stock prep_plate Add Assay Buffer to 96-well plate prep_reagents->prep_plate add_inhibitor Add serial dilutions of Boronic Acid prep_plate->add_inhibitor add_enzyme Add Enzyme (pre-incubate if necessary) add_inhibitor->add_enzyme add_substrate Initiate reaction by adding Substrate add_enzyme->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate analyze_data Calculate initial rates and determine IC50 read_plate->analyze_data

Workflow for Serine Protease Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: Prepare a concentrated stock of the desired serine protease (e.g., thrombin, chymotrypsin) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound and other comparative boronic acids in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to each well.

    • Add 2 µL of serially diluted inhibitor solutions to the appropriate wells.

    • Add 25 µL of the enzyme solution (final concentration will depend on the specific enzyme's activity) to all wells except the blank.

    • Optional: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration typically at or below the Km).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Analysis:

    • Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.[18]

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Glycoprotein Binding Assay

This assay assesses the binding of boronic acids to glycoproteins, such as mucin, which is relevant for understanding potential interactions with mucosal surfaces.[10][11][20][21][22][23][24][25]

G cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Quantification prep_reagents Prepare Binding Buffer, Glycoprotein Solution, and Boronic Acid Solutions prep_beads Prepare Boronic Acid-conjugated Magnetic Beads prep_reagents->prep_beads incubate Incubate Glycoprotein with Magnetic Beads prep_beads->incubate wash Wash beads to remove non-specifically bound protein incubate->wash elute Elute bound Glycoprotein with acidic buffer wash->elute quantify Quantify eluted protein (e.g., BCA assay) elute->quantify

Workflow for Glycoprotein Binding Assay.

Protocol:

  • Reagent Preparation:

    • Binding Buffer: 100 mM ammonium acetate, pH 8.5.

    • Washing Buffer: Binding buffer with 0.05% Tween-20.

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

    • Glycoprotein Solution: Prepare a 1 mg/mL solution of the glycoprotein (e.g., porcine stomach mucin) in binding buffer.

    • Boronic Acid-conjugated Beads: Covalently attach this compound and control boronic acids to magnetic beads via a suitable linker.

  • Assay Procedure:

    • To a microcentrifuge tube, add a specific amount of boronic acid-conjugated magnetic beads.

    • Add 500 µL of the glycoprotein solution to the beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Separate the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of washing buffer.

  • Elution and Quantification:

    • Add 100 µL of elution buffer to the beads and incubate for 10 minutes to elute the bound glycoprotein.

    • Separate the beads and collect the supernatant containing the eluted protein.

    • Quantify the amount of eluted protein using a standard protein quantification method, such as the bicinchoninic acid (BCA) assay.

Concluding Remarks for the Informed Researcher

The study of cross-reactivity is a critical component in the development of any new chemical entity destined for biological applications. For this compound, its unique electronic and structural features necessitate a thorough evaluation of its off-target interaction profile. While this guide provides a framework for understanding and assessing its cross-reactivity, it is imperative that researchers conduct their own empirical studies to generate robust and reliable data. By employing systematic and well-controlled experimental approaches, the scientific community can better understand the potential liabilities and advantages of this promising synthetic building block, ultimately paving the way for the development of safer and more effective chemical tools and therapeutics.

References

A Comparative Guide to 2-Fluoro-3-methylpyridine-4-boronic Acid and Its Structural Analogs: Performance in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold, and its functionalization is a cornerstone of modern medicinal chemistry. Boronic acids, particularly those integrated into heterocyclic systems, have emerged as indispensable tools for carbon-carbon bond formation and as key pharmacophores in their own right.[1] This guide provides an in-depth technical comparison of 2-Fluoro-3-methylpyridine-4-boronic acid and its structural analogs, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction and offering insights into their structure-activity relationships (SAR) in a biological context.

The strategic placement of substituents on the pyridine ring, such as a fluorine atom and a methyl group, can significantly influence a molecule's physicochemical properties, including its reactivity, metabolic stability, and binding affinity for biological targets.[2][3] Understanding the subtle yet critical differences between structural isomers and analogs is paramount for efficient lead optimization and the rational design of novel therapeutics.

The Strategic Advantage of Fluorine and Methyl Substitution

The incorporation of a fluorine atom into a pyridine ring can profoundly alter its electronic properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its basicity and potential for hydrogen bonding.[2] This can be a critical factor in drug-receptor interactions. Furthermore, the presence of a methyl group provides a lipophilic handle and can introduce steric effects that influence binding selectivity. The interplay between these two substituents in this compound creates a unique chemical entity with broad applications.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in organic synthesis, and the performance of the boronic acid partner is a key determinant of reaction efficiency. The electronic and steric nature of the substituents on the pyridine ring can impact the transmetalation step of the catalytic cycle.

To provide a comparative perspective, the following table summarizes representative yields from Suzuki-Miyaura reactions involving various pyridyl and heteroaryl boronic acids. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and coupling partners across different studies.[4]

Boronic Acid/EsterCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂, Na₃PO₄, dioxane/H₂O, 100°C2-(Thiophen-2-yl)pyridine82[5]
2-Furanboronic acidPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂, Na₃PO₄, dioxane/H₂O, 100°C2-(Furan-2-yl)pyridine65[5]
3-Pyridylboronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂, Na₃PO₄, dioxane/H₂O, 100°C2-(Pyridin-3-yl)pyridine45[5]
4-Pyridylboronic esterPyridine-2-sulfonyl fluoride (PyFluor)Pd(dppf)Cl₂, Na₃PO₄, dioxane/H₂O, 100°C2-(Pyridin-4-yl)pyridine48[5]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O2-(4-Methoxyphenyl)-4-methylpyridine92[6]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O2-(4-Chlorophenyl)-4-methylpyridine80[6]
3-Thienylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O4-Methyl-2-(thiophen-3-yl)pyridine73[6]

Analysis of Coupling Performance:

The data suggests that the electronic nature of the boronic acid plays a significant role in the reaction outcome. For instance, the electron-donating methoxy group on phenylboronic acid leads to a high yield when coupled with 2-bromo-4-methylpyridine.[6] Conversely, the electron-withdrawing nature of the pyridine nitrogen in pyridylboronic esters can sometimes lead to more modest yields.[5] The fluorine substituent in this compound is electron-withdrawing, which can influence its reactivity in cross-coupling reactions. While specific data for this exact isomer is not presented in a comparative table, the general trends observed with other functionalized pyridyl boronic acids provide valuable insights for reaction optimization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound or its analog (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide, the boronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (Water) monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify final_product final_product purify->final_product Isolated Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The true value of structural analogs lies in their differential effects on biological systems. While a comprehensive SAR study for this compound itself is not publicly available, we can draw valuable inferences from related studies on substituted pyridine boronic acids.

A study on boronic acid analogs of the anticancer agent combretastatin A-4 revealed that replacing a phenyl ring with a pyridine ring, while increasing water solubility, led to a decrease in biological activity.[7] This suggests that the electronic and steric properties of the pyridine ring, while beneficial for solubility, may not always be optimal for binding to the target protein in this specific context.[7]

Conversely, in the context of neuronal nicotinic acetylcholine receptors, the introduction of various substituents at the 5-position of a pyridine ring led to a range of binding affinities, with some analogs exhibiting significantly higher potency.[8] This highlights the context-dependent nature of SAR, where the position and nature of substituents are critical for achieving desired biological activity.

The fluorine atom in this compound can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket, potentially enhancing affinity and selectivity. The methyl group can occupy a hydrophobic pocket, further contributing to binding. The relative positions of these groups, along with the boronic acid moiety, create a specific three-dimensional pharmacophore that will interact uniquely with different biological targets.

SAR_Logic cluster_compound This compound cluster_properties Physicochemical Properties cluster_performance Performance F Fluorine Py Pyridine Ring F->Py electronics Electronic Effects (pKa, Reactivity) F->electronics e- withdrawing Me Methyl Group Me->Py sterics Steric Hindrance Me->sterics lipophilicity Lipophilicity Me->lipophilicity BA Boronic Acid BA->Py BA->electronics activity Biological Activity (Binding Affinity, Efficacy) BA->activity Pharmacophore solubility Solubility Py->solubility coupling Suzuki-Miyaura Coupling Efficiency electronics->coupling electronics->activity sterics->coupling sterics->activity pk Pharmacokinetics (Metabolic Stability) solubility->pk lipophilicity->pk

Logical relationships influencing the performance of substituted pyridine boronic acids.

Conclusion

This compound and its structural analogs represent a versatile class of building blocks for synthetic and medicinal chemistry. Their performance in key reactions like the Suzuki-Miyaura cross-coupling is influenced by the electronic and steric nature of the substituents on the pyridine ring. Furthermore, these substituents play a crucial role in defining the structure-activity relationships that govern their biological effects. While this guide provides a comparative overview based on available data, it is essential for researchers to conduct their own specific evaluations to determine the optimal analog for their particular application. The subtle interplay of fluorine and methyl substitution on the pyridine boronic acid scaffold will continue to be a fruitful area of exploration in the quest for novel and effective chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-methylpyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat 2-Fluoro-3-methylpyridine-4-boronic acid as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists in the pharmaceutical and biotechnology sectors. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazards

This compound and its derivatives are classified as skin, eye, and respiratory irritants.[1] While comprehensive toxicological data for this specific compound is not widely available, the known hazards of related boronic acids and fluorinated pyridines necessitate a cautious approach to its handling and disposal. Pyridine, a related parent compound, is regulated as a hazardous waste constituent by the Environmental Protection Agency (EPA).[2]

Key Hazards:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3][4]

  • Harmful if swallowed, in contact with skin, or if inhaled.[4]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the proper Personal Protective Equipment (PPE). All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation risks.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation.[1]
Protective Clothing Laboratory coat.Shields skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling dust or vapors that can cause respiratory tract irritation.[1]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous waste from collection to final disposal.[1]

Proper segregation is crucial to prevent dangerous reactions.

  • Designated Container : Use a clearly labeled, chemically compatible container with a secure lid for all this compound waste.[6] The original product container, if in good condition, is a suitable option.[1]

  • Labeling : The container must be explicitly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[5]

  • Incompatibility : This compound should not be mixed with strong oxidizing agents, strong acids, or strong bases.[1] Store the waste container separately from these materials.

  • Solid Waste : Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weighing papers, gloves, spatulas) directly into the designated hazardous waste container.[1][5]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled container for liquid hazardous waste. Indicate the solvent and approximate concentration on the label.[6]

  • Container Management : Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5][7]

Empty containers must be decontaminated before disposal.

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect Rinse Solvent : The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.[5]

  • Final Disposal : After the final rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for regular laboratory glass or plastic waste.[5]

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] They are responsible for the compliant collection and disposal through a licensed waste disposal facility.[6]

  • Documentation : Accurately complete all required waste disposal forms provided by your EHS department, detailing the chemical name, quantity, and hazard classification.[1]

Disposal Workflow Diagram

G cluster_prep Preparation & PPE cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Identify Identify Waste as Hazardous FumeHood->Identify Segregate Segregate from Incompatibles (Strong Oxidizers, Acids, Bases) Identify->Segregate Label Label a Dedicated Hazardous Waste Container Segregate->Label Collect Collect Solid & Liquid Waste (Including contaminated items) Label->Collect Seal Keep Container Tightly Sealed Collect->Seal Store Store in a Designated, Secure Satellite Area Seal->Store EHS Contact Institutional EHS for Pickup Store->EHS Documentation Complete Waste Disposal Forms EHS->Documentation Collection Professional Collection by Licensed Waste Facility Documentation->Collection

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[4]

    • Wash the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8] If irritation persists, seek medical attention.[3]

    • Eye Contact : Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][9]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Mastering the Safe Handling of 2-Fluoro-3-methylpyridine-4-boronic acid: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the safe and effective use of novel building blocks is paramount. 2-Fluoro-3-methylpyridine-4-boronic acid stands as a key reagent, offering versatile synthetic handles for the creation of complex molecules. However, its utility is matched by the need for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our aim is to empower researchers to work confidently and safely, ensuring both personal well-being and the integrity of their experimental work.

Hazard Profile: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. Based on data from analogous compounds and supplier safety data sheets (SDS), this compound is classified as an irritant.[1][2][3][4] The primary risks arise from inadvertent contact with the skin, eyes, or respiratory tract.

The boronic acid functional group, while synthetically useful, can interact with biological diols, a mechanism that underscores the need to prevent internal exposure. The fine, dusty nature of the solid compound presents a significant inhalation hazard, while its chemical reactivity necessitates robust protection against skin and eye contact.

Table 1: GHS Hazard Classification and Rationale

Hazard ClassGHS ClassificationRationale & Implication for Handling
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][2][4]Direct contact can lead to inflammation and irritation. This mandates the use of chemically resistant gloves and a lab coat.
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[1][2][4]The compound can cause significant, potentially damaging irritation upon contact with eye tissue. Chemical safety goggles are non-negotiable.
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[1][2][4]Inhalation of the dust can irritate the respiratory tract. All handling of the solid must be performed in a certified chemical fume hood.

This table synthesizes information from multiple safety data sheets for pyridine boronic acid derivatives.

Personal Protective Equipment (PPE): An Uncompromising Barrier

PPE is the most direct line of defense and its use should be second nature. The selection is not arbitrary; each component is chosen to counter a specific hazard posed by the chemical.

  • Eye & Face Protection:

    • Mandatory: Wear tightly fitting chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[1][5] Standard safety glasses with side shields do not provide a sufficient seal against fine dust or splashes.

    • Best Practice: When handling larger quantities (>5 g) or when transferring solutions, supplement goggles with a full-face shield.[6]

  • Skin & Body Protection:

    • Gloves: Chemically resistant nitrile gloves are the standard.[7] It is crucial to practice double-gloving. The outer glove absorbs any initial contamination, protecting the inner glove and providing a safe buffer during doffing. Always inspect gloves for tears or pinholes before use.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[7] This protects against spills on clothing and skin.

    • Apparel: Always wear long pants and closed-toe shoes to ensure full skin coverage.

  • Respiratory Protection:

    • When handling the solid exclusively within a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.[1][6]

    • If a fume hood is not available or if there is a risk of generating significant dust outside of a containment system, a NIOSH-approved respirator (e.g., an N95 dust mask or a full-face respirator with appropriate cartridges) must be used.[3][7]

The Safe Handling Workflow: A Step-by-Step Protocol

A systematic approach to handling minimizes risk at every stage. This workflow diagram illustrates the critical control points from preparation to disposal.

cluster_setup Phase 1: Preparation & Controls cluster_operation Phase 2: Chemical Operation cluster_shutdown Phase 3: Cleanup & Disposal A Verify Fume Hood Certification & Airflow B Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) A->B C Designate & Prepare Waste Containers (Solid & Liquid) B->C D Transfer & Weigh Solid Compound (Inside Fume Hood) C->D Proceed to Handling E Perform Chemical Reaction / Dissolution (Use Stirrer, Avoid Shaking) D->E F Monitor Reaction Progress E->F G Quench Reaction Safely F->G Proceed to Cleanup H Segregate Waste Streams (Halogenated, Non-Halogenated) G->H I Decontaminate Glassware & Work Surface H->I J Doff PPE Correctly (Outer Gloves First) I->J K Wash Hands Thoroughly J->K

Caption: A three-phase workflow for the safe handling of this compound.

Protocol Details:
  • Preparation:

    • Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[6]

    • Waste Management: Prepare separate, clearly labeled containers for solid and liquid hazardous waste. All waste containing this compound must be treated as hazardous.[8]

  • Handling:

    • Weighing: Always weigh the solid material within the fume hood. Use a spatula for transfers and avoid any actions that could create airborne dust.[3][7]

    • Dissolving: When dissolving the solid, add it slowly to the solvent. Use magnetic or overhead stirring; avoid shaking flasks by hand to prevent spills and splashes.

  • Cleanup and Decontamination:

    • Spills: In case of a small spill inside the fume hood, cover it with an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels).[3] Carefully sweep the material into the solid hazardous waste container. Decontaminate the surface with an appropriate solvent, followed by soap and water. Report all spills to laboratory safety personnel.

    • Glassware: Glassware should be rinsed with a suitable solvent into the liquid hazardous waste container before being washed normally.

Emergency Response & Disposal Plan

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[8][9]

Disposal: All waste, including contaminated gloves, weigh paper, absorbent materials, and solutions, must be disposed of as hazardous waste.[4][8] Containers must be sealed, clearly labeled with the full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

By adhering to this detailed guide, researchers can effectively mitigate the risks associated with this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.